molecular formula C59H68F3N13O6S B10823908 DB1113

DB1113

Cat. No.: B10823908
M. Wt: 1144.3 g/mol
InChI Key: BTJSSCWASCIGSE-OWEXABFXSA-N
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Description

DB1113 is a useful research compound. Its molecular formula is C59H68F3N13O6S and its molecular weight is 1144.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H68F3N13O6S

Molecular Weight

1144.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]pyridin-2-yl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H68F3N13O6S/c1-35-14-19-43(67-53(78)40-11-10-12-42(27-40)59(60,61)62)28-46(35)75-32-41-30-64-56(70-52(41)71(7)57(75)81)68-44-20-21-48(63-31-44)73-25-23-72(24-26-73)22-9-8-13-49(77)69-51(58(4,5)6)55(80)74-33-45(76)29-47(74)54(79)66-36(2)38-15-17-39(18-16-38)50-37(3)65-34-82-50/h10-12,14-21,27-28,30-31,34,36,45,47,51,76H,8-9,13,22-26,29,32-33H2,1-7H3,(H,66,79)(H,67,78)(H,69,77)(H,64,68,70)/t36-,45+,47-,51+/m0/s1

InChI Key

BTJSSCWASCIGSE-OWEXABFXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCCC(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCCC(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Targeted Degradation of CDK11B by DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of cellular proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-driving proteins. This technical guide focuses on the core principles and methodologies surrounding the degradation of Cyclin-Dependent Kinase 11B (CDK11B) induced by the bifunctional degrader molecule, DB1113. As a member of the PROteolysis TArgeting Chimera (PROTAC) class of molecules, this compound is designed to hijack the cell's natural protein disposal machinery to selectively eliminate target kinases. CDK11B, a serine/threonine kinase, plays a crucial role in transcription and cell cycle regulation, and its dysregulation is implicated in various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, the cellular functions of CDK11B, detailed experimental protocols for characterizing PROTAC-mediated degradation, and a framework for interpreting the resulting data.

Introduction to this compound and CDK11B

This compound is a heterobifunctional small molecule designed to induce the degradation of a spectrum of kinases by recruiting an E3 ubiquitin ligase to the target protein.[1] Among its targets is Cyclin-Dependent Kinase 11B (CDK11B), a member of the CDK family of protein kinases that are essential for the control of the eukaryotic cell cycle.[2] The gene encoding CDK11B is located on human chromosome 1p36.3 and is involved in critical cellular processes, including transcription and pre-mRNA splicing.[3]

Overexpression and/or hyperactivation of CDKs are common features in many cancer types, making them attractive therapeutic targets.[4] CDK11B, in particular, has been identified as essential for the growth and proliferation of various cancer cells, including those in osteosarcoma, breast cancer, and multiple myeloma.[4] Its role in regulating transcription and cell division underscores its potential as a target for anticancer therapies.

The PROTAC Mechanism of Action: A Closer Look at this compound

PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

The mechanism of action for a PROTAC like this compound can be broken down into several key steps:

  • Binding to Target and E3 Ligase: this compound possesses two distinct warheads: one that binds to the kinase domain of CDK11B and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • Ternary Complex Formation: The simultaneous binding of this compound to both CDK11B and the E3 ligase results in the formation of a transient ternary complex (CDK11B-DB1113-E3 ligase).

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of CDK11B.

  • Proteasomal Degradation: The polyubiquitinated CDK11B is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling of the PROTAC: After the degradation of the target protein, this compound is released and can bind to another CDK11B molecule, continuing the degradation cycle.

PROTAC_Mechanism

Caption: General mechanism of this compound-mediated CDK11B degradation.

CDK11B Signaling in Cancer

CDK11B is a key regulator of several cellular processes that are often dysregulated in cancer. Understanding its signaling pathways is crucial for appreciating the therapeutic potential of its targeted degradation.

  • Transcription Regulation: CDK11B is involved in the regulation of transcription by phosphorylating components of the transcription machinery. It has been shown to associate with transcription complexes and influence their activity.[1]

  • Cell Cycle Control: As a cyclin-dependent kinase, CDK11B plays a role in cell cycle progression. Its activity is tightly regulated throughout the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[5]

  • Wnt/β-catenin Signaling: CDK11B has been identified as a negative regulator of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers.

  • Hedgehog Signaling: CDK11 has also been implicated as a crucial regulator of the Hedgehog signaling pathway, which is involved in embryonic development and can contribute to tumorigenesis when aberrantly activated.

CDK11B_Signaling CDK11B CDK11B Transcription Transcription Machinery CDK11B->Transcription Phosphorylation Cell_Cycle Cell Cycle Progression CDK11B->Cell_Cycle Regulation Wnt Wnt/β-catenin Pathway CDK11B->Wnt Negative Regulation Hedgehog Hedgehog Pathway CDK11B->Hedgehog Positive Regulation Proliferation Cell Proliferation & Survival Transcription->Proliferation Cell_Cycle->Proliferation Wnt->Proliferation Hedgehog->Proliferation

Caption: Simplified overview of CDK11B's role in key signaling pathways.

Quantitative Data on this compound-Mediated CDK11B Degradation

While this compound is known to target CDK11B for degradation, specific quantitative data such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are not publicly available at this time. The following tables illustrate the typical format for presenting such data for a PROTAC molecule.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)
Cancer Cell Line ACDK11BData not availableData not available
Cancer Cell Line BCDK11BData not availableData not available
Cancer Cell Line CCDK11BData not availableData not available

Table 2: Selectivity Profile of a Hypothetical PROTAC (Quantitative Proteomics)

ProteinFold Change (PROTAC vs. Vehicle)p-valueSignificance
CDK11BData not availableData not availableData not available
Off-target Kinase XData not availableData not availableData not available
Off-target Kinase YData not availableData not availableData not available

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the degradation of a target protein by a PROTAC such as this compound.

Western Blotting for CDK11B Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CDK11B in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CDK11B

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-CDK11B antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the CDK11B signal to the loading control.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a global view of the proteins affected by this compound treatment, allowing for an assessment of its selectivity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer for mass spectrometry

  • Trypsin

  • Tandem Mass Tag (TMT) reagents

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Sample Preparation: Treat cells with this compound at a concentration near its DC50 and a vehicle control. Lyse the cells and digest the proteins into peptides with trypsin.

  • TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Calculate the fold change in protein abundance between the this compound-treated and vehicle-treated samples. A significant decrease in the abundance of CDK11B would be expected, while minimal changes in other proteins would indicate high selectivity.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to measure the formation of the CDK11B-DB1113-E3 ligase ternary complex.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-CDK11B and HaloTag®-E3 ligase (e.g., CRBN or VHL)

  • Transfection reagent

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-CDK11B and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Labeling and Treatment: Add the HaloTag® ligand to label the E3 ligase fusion protein. Then, add a serial dilution of this compound to the cells.

  • Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). An increase in the BRET ratio in the presence of this compound indicates the formation of the ternary complex.

Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis NanoBRET NanoBRET Assay (Ternary Complex) Treatment->NanoBRET WB Western Blot (CDK11B levels) Lysis->WB Proteomics Quantitative Proteomics (Selectivity) Lysis->Proteomics Data_Analysis Data Analysis: DC50, Dmax, Selectivity WB->Data_Analysis Proteomics->Data_Analysis NanoBRET->Data_Analysis

Caption: General experimental workflow for characterizing a PROTAC degrader.

Conclusion and Future Directions

The targeted degradation of CDK11B by the PROTAC molecule this compound represents a promising therapeutic strategy for cancers that are dependent on the activity of this kinase. This technical guide provides a comprehensive overview of the principles and methodologies for researchers in the field of targeted protein degradation. While specific quantitative data for the this compound-CDK11B interaction is not yet in the public domain, the detailed experimental protocols provided herein offer a clear roadmap for the characterization of this and other PROTAC molecules.

Future research should focus on elucidating the precise degradation kinetics and selectivity of this compound for CDK11B in various cancer models. Furthermore, a deeper understanding of the downstream consequences of CDK11B degradation will be critical for identifying patient populations that are most likely to benefit from this therapeutic approach. The continued development and characterization of potent and selective kinase degraders like this compound hold the potential to usher in a new era of precision oncology.

References

In-depth Technical Guide to the Chemical Structure and Properties of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1113 is a novel bifunctional compound, identified as a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of a specific array of protein kinases. As detailed in patent WO2022093742A1, where it is referenced as "Example 24," this molecule holds significant potential for research in diseases and disorders mediated by aberrant kinase activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological targets and the experimental protocols relevant to its characterization.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₅₉H₆₈F₃N₁₃O₆S and a molecular weight of 1144.31 g/mol . Its unique structure is central to its function as a PROTAC, incorporating moieties that facilitate its interaction with both target proteins and the cellular degradation machinery.

Chemical Identity:

  • Compound Name: this compound

  • Patent Reference: Example 24 in WO2022093742A1[1]

  • CAS Number: 2769753-53-7[1]

  • Molecular Formula: C₅₉H₆₈F₃N₁₃O₆S[2]

  • Molecular Weight: 1144.31[2]

Regrettably, a publicly available 2D chemical structure diagram or a canonical SMILES string for this compound has not been identified in the current search. For the precise chemical structure, direct reference to the full text of patent WO2022093742A1 is required.

Mechanism of Action: Targeted Kinase Degradation

This compound functions as a bifunctional compound that induces the degradation of specific protein kinases.[1][3] As a PROTAC, its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.

The logical workflow of this compound's mechanism of action can be visualized as follows:

DB1113_Mechanism_of_Action This compound This compound (PROTAC) TernaryComplex Ternary Complex (Kinase-DB1113-E3 Ligase) This compound->TernaryComplex Binds TargetKinase Target Kinase TargetKinase->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited by this compound Ubiquitination Ubiquitination of Kinase TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets Kinase for Degradation Degradation of Kinase Proteasome->Degradation Mediates Recycling This compound Recycling Degradation->Recycling Releases Recycling->this compound Catalytic Cycle

Figure 1: Mechanism of action of this compound as a PROTAC. (Within 100 characters)

Biological Targets

This compound has been demonstrated to induce the degradation of a broad spectrum of kinases. This multi-targeted profile suggests its potential utility in studying complex signaling networks and diseases driven by multiple kinase pathways.

Table 1: Known Kinase Targets of this compound

Kinase FamilySpecific Targets Degraded by this compound
Tyrosine Kinases ABL1, ABL2, CSK, EPHA3, FER, PTK2B, TNK2
CDK Family CDK4, CDK11B
MAPK Family MAPK7, MAPK8, MAPK9, MAPK14, MAPKAPK2, MAPKAPK3, MAP3K20, MAP4K1, MAP4K2, MAP4K3, MAP4K5
Other Ser/Thr Kinases BLK, GAK, LIMK1, NLK, PDIK1L, RIPK1, RPS6KA1, RPS6KA3, SIK2, SIK3, STK35, ULK1

Source: MedChemExpress, TargetMol[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are expected to be described within patent WO2022093742A1. Accessing the full patent documentation is necessary to obtain these methodologies. The anticipated protocols would include:

  • Chemical Synthesis: Step-by-step procedures for the organic synthesis of this compound, including reagents, reaction conditions, and purification methods.

  • Biological Assays: Methodologies for assessing the biological activity of this compound, which may include:

    • Biochemical assays: To determine the binding affinity of this compound to its target kinases and the E3 ligase.

    • Cell-based assays: To measure the degradation of target kinases in cell lines, such as Western blotting or quantitative mass spectrometry (proteomics).

    • Functional assays: To evaluate the downstream cellular effects of kinase degradation, such as cell proliferation, apoptosis, or signaling pathway modulation.

An illustrative experimental workflow for evaluating a PROTAC like this compound is presented below:

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cell_based Cell-Based Evaluation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (e.g., NMR, MS) Purification->QC BindingAssay Binding Assays (e.g., SPR, ITC) QC->BindingAssay CellTreatment Treat Cells with this compound QC->CellTreatment TernaryComplexFormation Ternary Complex Formation Assay BindingAssay->TernaryComplexFormation DegradationAnalysis Target Degradation Analysis (Western Blot / Proteomics) CellTreatment->DegradationAnalysis FunctionalAssay Functional Assays (e.g., Cell Viability, Apoptosis) CellTreatment->FunctionalAssay

Figure 2: General experimental workflow for PROTAC evaluation. (Within 100 characters)

Quantitative Data

At present, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for binding or DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for each targeted kinase by this compound are not publicly available in the summarized search results. This critical information is anticipated to be contained within the experimental section of patent WO2022093742A1.

Signaling Pathways

Given the extensive list of kinase targets, this compound is expected to modulate a multitude of cellular signaling pathways critical to cell growth, proliferation, survival, and stress responses. The degradation of key kinases such as those in the MAPK and CDK families suggests that this compound could impact pathways including:

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • Cell Cycle Control: Through the degradation of CDKs.

  • Apoptosis and Autophagy Pathways: Influenced by kinases like RIPK1 and ULK1.

A simplified representation of the potential impact of this compound on these pathways is shown below:

DB1113_Signaling_Impact cluster_pathways Affected Signaling Pathways cluster_targets Exemplary Targets This compound This compound MAPKs MAPK7, MAPK8, MAPK9, etc. This compound->MAPKs Degrades CDKs CDK4, CDK11B This compound->CDKs Degrades OtherKinases RIPK1, ULK1 This compound->OtherKinases Degrades MAPK_Pathway MAPK Signaling CellCycle Cell Cycle Progression Apoptosis Apoptosis/Autophagy MAPKs->MAPK_Pathway Inhibits CDKs->CellCycle Inhibits OtherKinases->Apoptosis Modulates

Figure 3: Potential impact of this compound on key signaling pathways. (Within 100 characters)

Conclusion

This compound is a promising multi-targeting kinase degrader with a broad therapeutic and research potential. While foundational information regarding its identity and target profile is available, a comprehensive understanding of its chemical structure, quantitative activity, and the precise experimental conditions for its use necessitates a detailed review of the primary patent literature, specifically WO2022093742A1. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the capabilities of this novel PROTAC molecule.

References

Synthesis of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

The proposed synthesis is a multi-step process, likely involving the separate construction of the key heterocyclic precursors followed by their strategic coupling. This approach allows for modularity and the potential for diversification of the final product.

Core Synthetic Strategy

The overall synthetic plan can be dissected into three main stages:

  • Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: Construction of the 4-amino-5-fluoro-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold.

  • Synthesis of the Benzimidazole (B57391) Moiety: Preparation of the 6-(4-methylpiperazin-1-yl)-1H-benzimidazole-2-carbaldehyde or a related reactive intermediate.

  • Coupling and Final Assembly: Condensation or cross-coupling of the two heterocyclic systems to yield the final target compound.

Stage 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolopyrimidine derivatives often begins with a substituted pyrazole (B372694). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of a 4-amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine intermediate

A common route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic compounds like β-diketones.[1][2]

  • Step 1a: Synthesis of a Substituted Pyrazole. A suitably substituted hydrazine, in this case, (2,4,4-trimethylpentan-2-yl)hydrazine, is reacted with a functionalized acrylonitrile (B1666552) derivative, such as 2-fluoro-3-oxobutanenitrile, in a suitable solvent like ethanol (B145695). The reaction is typically carried out at reflux to promote the formation of the pyrazole ring.

  • Step 1b: Cyclization to form the Pyrazolo[3,4-d]pyrimidine. The resulting aminopyrazole is then reacted with a source for the pyrimidine (B1678525) ring, such as formamide (B127407) or a derivative, often in the presence of a catalyst and under elevated temperatures. This cyclization step forms the fused pyrazolopyrimidine system.

Parameter Value Reference
Starting Materials(2,4,4-trimethylpentan-2-yl)hydrazine, 2-fluoro-3-oxobutanenitrile, FormamideGeneral Pyrazole Synthesis
SolventEthanol, DMF[3]
Reaction TemperatureReflux (78-153 °C)[3]
Typical Yield60-85%[4]
PurificationRecrystallization or Column ChromatographyStandard Practice

Stage 2: Synthesis of the Benzimidazole Moiety

The formation of the benzimidazole ring is a well-established transformation in organic chemistry.

Experimental Protocol: Synthesis of 6-(4-methylpiperazin-1-yl)-1H-benzimidazole-2-carbaldehyde

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative.[5][6][7][8]

  • Step 2a: Synthesis of the Substituted o-Phenylenediamine. 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a key starting material. This can be prepared from a corresponding dinitroaniline precursor via reduction, for example, using catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (SnCl₂/HCl).

  • Step 2b: Benzimidazole Ring Formation. The substituted o-phenylenediamine is then condensed with a suitable two-carbon electrophile that can be converted to the 2-formyl group. A common method is the Phillips-Ladenburg synthesis, which utilizes a carboxylic acid (or its derivative) under acidic conditions and heat. For a 2-formylbenzimidazole, one might use a protected glyoxylic acid derivative followed by deprotection.

Parameter Value Reference
Starting Materials4-(4-methylpiperazin-1-yl)benzene-1,2-diamine, Glyoxylic acid derivative[5][6]
CatalystAcid catalyst (e.g., HCl, p-TsOH)[7]
SolventEthanol, Acetic Acid[6]
Reaction TemperatureReflux[5]
Typical Yield70-95%[6]
PurificationPrecipitation and washing, or Column ChromatographyStandard Practice

Stage 3: Coupling and Final Assembly

The final step involves joining the two heterocyclic systems. A plausible approach is a condensation reaction between an amino group on the pyrazolopyrimidine and a formyl group on the benzimidazole, followed by an oxidative cyclization, or a direct C-C bond-forming cross-coupling reaction.

Experimental Protocol: Condensation and Cyclization
  • Step 3a: Condensation. The 4-amino group of the pyrazolo[3,4-d]pyrimidine core is reacted with the 2-formyl group of the benzimidazole moiety. This reaction forms a Schiff base (imine) intermediate. The reaction is typically carried out in a solvent like ethanol or toluene, with azeotropic removal of water to drive the equilibrium.

  • Step 3b: Oxidative Cyclization. The resulting imine can then undergo an intramolecular cyclization to form the final C-C bond between the two rings. This step often requires an oxidizing agent. However, for the target molecule, a more likely final step is the direct formation of the C-C bond between the pyrazole and benzimidazole rings if the pyrazole is substituted with a good leaving group (e.g., a halogen) and the benzimidazole is converted to an organometallic reagent (e.g., a boronic ester for a Suzuki coupling).

Given the structure, a direct condensation is less likely than a modern cross-coupling reaction. A more probable route would involve preparing a 3-halo-pyrazolo[3,4-d]pyrimidine and a 2-stannyl or 2-boronyl-benzimidazole for a Stille or Suzuki coupling, respectively.[9]

Parameter Value Reference (for similar couplings)
Coupling TypeSuzuki or Stille Cross-Coupling[9]
Reactants3-Iodo-pyrazolo[3,4-d]pyrimidine, 2-(Tributylstannyl)-benzimidazoleHypothetical based on[9]
CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄)[9]
SolventAnhydrous Toluene or Dioxane[9]
Reaction Temperature80-110 °C[9]
Typical Yield40-70%[9]
PurificationColumn ChromatographyStandard Practice

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed logical flow of the synthesis.

Synthetic_Workflow cluster_0 Stage 1: Pyrazolo[3,4-d]pyrimidine Core Synthesis cluster_1 Stage 2: Benzimidazole Moiety Synthesis cluster_2 Stage 3: Final Assembly A Substituted Hydrazine C Aminopyrazole Intermediate A->C B Acrylonitrile Derivative B->C E 4-Amino-5-fluoro-1-alkyl-1H- pyrazolo[3,4-d]pyrimidine Core C->E D Formamide D->E I Final Product E->I F Substituted o-Phenylenediamine H Functionalized Benzimidazole (e.g., 2-Formyl or 2-Boronyl) F->H G Glyoxylic Acid Derivative G->H H->I

Caption: Proposed multi-stage synthetic workflow.

Logical_Relationship Start Commercially Available Starting Materials Pyrazolo_Core Pyrazolo[3,4-d]pyrimidine Intermediate Start->Pyrazolo_Core Multi-step synthesis Benzimidazole_Core Benzimidazole Intermediate Start->Benzimidazole_Core Multi-step synthesis Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Pyrazolo_Core->Coupling Benzimidazole_Core->Coupling Final_Product Target Molecule Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: Logical flow from precursors to final product.

Concluding Remarks

The synthesis of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a challenging but feasible endeavor for a skilled synthetic organic chemist. The strategy outlined in this guide, which relies on the convergent synthesis of two key heterocyclic intermediates followed by a cross-coupling reaction, represents a robust and adaptable approach. Further optimization of reaction conditions and purification techniques would be necessary to achieve high yields and purity of the final compound. The characterization of all intermediates and the final product by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis) is critical to confirm the successful synthesis.

References

In-Depth Technical Guide: Discovery and Development of DB1113, a Broad-Spectrum Kinase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1113 is a potent, bifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the targeted degradation of a wide array of protein kinases through the ubiquitin-proteasome system. By hijacking the cellular machinery for protein disposal, this compound offers a powerful modality to eliminate kinases implicated in various pathologies, most notably cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its quantitative kinase degradation profile and the experimental methodologies employed in its characterization.

Discovery and Synthesis

This compound was first disclosed in the patent application WO2022093742A1 as "Example 24"[1]. Its discovery is rooted in a broad, chemoproteomic approach to map the "degradable kinome," as detailed in the scientific publication "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al.[2][3][4]. This research sought to systematically explore kinase degradability by creating a library of PROTACs with diverse kinase-binding motifs.

The synthesis of this compound involves a multi-step process, the specifics of which are detailed in the aforementioned patent literature. The core strategy entails the covalent linkage of a promiscuous kinase inhibitor to a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN), via a flexible linker.

Mechanism of Action

As a PROTAC, this compound's mechanism of action is to facilitate the formation of a ternary complex between a target kinase and the E3 ubiquitin ligase Cereblon. This proximity induces the polyubiquitination of the kinase, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mode of action allows for the sustained depletion of target proteins with sub-stoichiometric concentrations of the degrader.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound (PROTAC) TargetKinase Target Kinase This compound->TargetKinase Binds E3Ligase E3 Ligase (Cereblon) This compound->E3Ligase Binds Proteasome Proteasome TargetKinase->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Ubiquitin Ubiquitin TernaryComplex Target Kinase - this compound - E3 Ligase Ubiquitin->TernaryComplex Recruited TernaryComplex->TargetKinase Polyubiquitination Proteomics_Workflow A Cell Culture & Treatment (this compound vs. DMSO) B Cell Lysis & Protein Digestion A->B C TMT Labeling B->C D Sample Multiplexing C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F Signaling_Pathways cluster_mapk MAPK Pathway cluster_cellcycle Cell Cycle cluster_cytoskeleton Cytoskeleton cluster_autophagy Autophagy This compound This compound MAP4K1 MAP4K1 This compound->MAP4K1 Degrades MAPK14 MAPK14 (p38α) This compound->MAPK14 Degrades CDK4 CDK4 This compound->CDK4 Degrades CDK11B CDK11B This compound->CDK11B Degrades LIMK1 LIMK1 This compound->LIMK1 Degrades ULK1 ULK1 This compound->ULK1 Degrades MAP4K1->MAPK14

References

Technical Guide: DB1113 (Example 24), a Bifunctional Kinase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

DB1113, identified as "Example 24" in patent WO2022093742A1, is a bifunctional compound designed for targeted protein degradation of a wide array of kinases.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing proximity between a target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, a summary of degraded kinases, and detailed experimental protocols for the assessment of its activity.

Introduction to this compound

This compound is a chemical probe designed to induce the degradation of multiple kinases, thereby serving as a tool for studying the roles of these kinases in cellular processes and for potential therapeutic development in diseases driven by aberrant kinase activity. It is a bifunctional molecule that links a ligand binding to a panel of kinases with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to eliminate specific kinase targets.

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the target kinase, this compound, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple kinase molecules.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Kinase POI_bound Target Kinase PROTAC This compound PROTAC_bound This compound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub_POI Poly-ubiquitinated Kinase E3_bound->Ub_POI E2 E2-Ubiquitin E2->E3_bound Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of action for this compound, a bifunctional PROTAC degrader.

Synthesis of this compound (Example 24)

The synthesis of this compound is described in patent WO2022093742A1 as Example 24.[1] The full chemical name is (2S,4R)-1-((S)-3,3-dimethyl-2-(5-(4-(5-((8-methyl-6-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)pyridin-2-yl)piperazin-1-yl)pentanamido)butanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Note: The detailed multi-step synthesis protocol is outlined within the patent document and involves the coupling of three key fragments: the kinase-binding moiety, the E3 ligase-binding moiety, and the linker. Due to the complexity and length of the full synthetic route, researchers are directed to the source patent for the complete, step-by-step procedure.

Target Kinase Degradation Profile

This compound has been shown to induce the degradation of a broad range of kinases across different families. The following table summarizes the kinases reported to be degraded by this compound.[1]

Kinase FamilyDegraded Kinases by this compound
Tyrosine Kinases ABL1, ABL2, BLK, CSK, EPHA3, FER, PTK2B, TNK2
CMGC Group CDK11B, CDK4, MAPK14, MAPK7, MAPK8, MAPK9, NLK
AGC Group RPS6KA1, RPS6KA3
CAMK Group LIMK1, MAP3K20, MAPKAPK2, MAPKAPK3, SIK2, SIK3
Other GAK, MAP4K1, MAP4K2, MAP4K3, MAP4K5, PDIK1L, RIPK1, STK35, ULK1

Experimental Protocols

The following are representative protocols based on the methodologies described in patent WO2022093742A1 for assessing the degradation of target kinases by this compound.[1]

Cellular Treatment for Degradation Analysis

This protocol outlines the general procedure for treating cultured cells with this compound prior to downstream analysis.

  • Cell Culture: Plate cells (e.g., MOLT-4, KELLY, HEK293T) in appropriate growth medium and culture until they reach a suitable confluency for treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 5 hours or a time course from 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analyses.

Cell_Treatment_Workflow Start Seed Cells Culture Culture to Confluency Start->Culture Treat Treat Cells with this compound or Vehicle Culture->Treat Prepare Prepare this compound Dilutions Prepare->Treat Incubate Incubate (e.g., 5 hours) Treat->Incubate Lyse Wash and Lyse Cells Incubate->Lyse Quantify Quantify Protein Concentration Lyse->Quantify End Proceed to Downstream Analysis (Western Blot / Proteomics) Quantify->End

Workflow for treating cultured cells with this compound for degradation analysis.
Western Blot Analysis

Western blotting is used to visualize and semi-quantify the degradation of specific kinases.

  • Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the target kinase signal to the loading control to determine the extent of degradation.

Quantitative Proteomics Analysis (LC-MS/MS)

Global quantitative proteomics provides an unbiased, large-scale view of protein degradation across the kinome.

  • Sample Preparation:

    • Lyse cells treated with this compound or vehicle control as described in section 5.1.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if applicable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the MS/MS spectra.

    • Quantify the relative abundance of each identified protein in the this compound-treated samples compared to the vehicle-treated controls.

    • Data is often represented as log2 fold change in protein abundance. A significant negative fold change indicates protein degradation. The results can be visualized using heatmaps and volcano plots.[1]

Summary and Future Directions

This compound is a potent and broadly acting kinase-degrading PROTAC. The data presented in patent WO2022093742A1 demonstrates its ability to induce the degradation of a diverse set of kinases, making it a valuable chemical tool for basic research and a potential starting point for the development of novel therapeutics. Further studies are warranted to elucidate the full therapeutic potential and safety profile of this compound and its analogs in various disease models. Researchers are encouraged to consult the source patent for exhaustive details on the synthesis and full quantitative proteomics data.

References

An In-depth Technical Guide to BNT113: An mRNA-based Immunotherapy for HPV16-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core patent information and scientific data related to BNT113, an investigational mRNA-based cancer vaccine developed by BioNTech. This document details the underlying technology, mechanism of action, available clinical trial data, and experimental protocols, assuming "DB1113" refers to the publicly documented BNT113.

Core Technology: mRNA-Lipoplex Platform

BNT113 is a therapeutic vaccine utilizing a lipid-complexed messenger RNA (mRNA) platform. The core of this technology is an unmodified, uridine-containing mRNA (uRNA) sequence that is optimized for high immunogenicity.[1] This mRNA is encapsulated within lipid nanoparticles to form an RNA-lipoplex (RNA-LPX). This formulation protects the mRNA from degradation by ribonucleases in the bloodstream and facilitates its delivery to and uptake by antigen-presenting cells (APCs), particularly dendritic cells (DCs), primarily in the spleen.[2]

The mRNA sequence in BNT113 encodes two specific viral oncoproteins: E6 and E7 of the human papillomavirus type 16 (HPV16).[2][3][4] These oncoproteins are constitutively expressed in HPV16-driven cancers and are crucial for the maintenance of the malignant phenotype, making them ideal tumor-associated antigens for a targeted immunotherapy.[2][4]

Mechanism of Action: Eliciting a Targeted T-Cell Response

Upon intravenous administration, the BNT113 lipoplex is taken up by APCs. Inside the cell, the mRNA is released into the cytoplasm and translated by the host cell's ribosomal machinery into the HPV16 E6 and E7 oncoproteins.[2] These newly synthesized viral proteins are then processed by the cell's proteasome and presented on the cell surface via Major Histocompatibility Complex (MHC) class I and class II molecules.[2]

This antigen presentation triggers the activation and clonal expansion of both CD8+ (cytotoxic) and CD4+ (helper) T-cells that are specific to the E6 and E7 antigens.[2] The resulting army of cytotoxic T-lymphocytes (CTLs) can then recognize and eliminate cancer cells that express the HPV16 E6 and E7 oncoproteins. The helper T-cells play a crucial role in orchestrating the overall anti-tumor immune response.

BNT113_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment BNT113 BNT113 (RNA-LPX) Uptake Uptake BNT113->Uptake IV Administration Translation mRNA Translation Uptake->Translation E6E7 E6/E7 Oncoproteins Translation->E6E7 Processing Antigen Processing E6E7->Processing Presentation MHC Presentation Processing->Presentation TCell_Activation T-Cell Activation & Expansion Presentation->TCell_Activation Recognition T-Cell Recognition and Killing TCell_Activation->Recognition Tumor_Cell HPV16+ Cancer Cell Tumor_Cell->Recognition Screening_Workflow Patient Patient with Recurrent/ Metastatic HNSCC Biopsy Tumor Biopsy/ Archival Tissue Patient->Biopsy HPV16_Test Central HPV16 DNA Test Biopsy->HPV16_Test PDL1_Test PD-L1 IHC 22C3 pharmDx Biopsy->PDL1_Test Positive_HPV16 HPV16 Positive HPV16_Test->Positive_HPV16 High_PDL1 CPS >= 1 PDL1_Test->High_PDL1 Positive_HPV16->High_PDL1 and Exclusion Not Eligible Positive_HPV16->Exclusion Negative Enrollment Eligible for Trial Enrollment High_PDL1->Enrollment High_PDL1->Exclusion CPS < 1

References

A Comprehensive Technical Guide to Homology Modeling of Small Molecule Binding: A Case Study with DB1113

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data interpretation involved in the homology modeling of small molecule binding, using the hypothetical molecule DB1113 as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein of interest (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template").[1][2][3][4] This method is particularly valuable in drug discovery when the experimental structure of a target protein is unavailable.[2][5] By generating a reliable 3D model, researchers can investigate the binding of potential drug candidates, such as the hypothetical small molecule this compound, to the target protein at an atomic level. This facilitates the understanding of protein-ligand interactions, guides lead optimization, and aids in the rational design of new therapeutic agents.[1][2][5]

The fundamental principle underlying homology modeling is that proteins with similar sequences tend to adopt similar 3D structures.[3][4] The accuracy of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more reliable models.[6]

The Homology Modeling Workflow

The process of building a homology model and assessing its interaction with a ligand can be broken down into several key stages. The following diagram illustrates a typical workflow for the homology modeling of this compound binding.

HomologyModelingWorkflow cluster_prep Phase 1: Model Building and Validation cluster_docking Phase 2: Ligand Docking and Analysis cluster_dynamics Phase 3: Dynamics and Refinement TemplateSelection Template Selection SequenceAlignment Sequence Alignment TemplateSelection->SequenceAlignment >30% sequence identity ModelBuilding Model Building SequenceAlignment->ModelBuilding ModelRefinement Model Refinement ModelBuilding->ModelRefinement ModelValidation Model Validation ModelRefinement->ModelValidation LigandPrep Ligand Preparation (this compound) ModelValidation->LigandPrep BindingSite Binding Site Prediction ModelValidation->BindingSite Docking Molecular Docking LigandPrep->Docking BindingSite->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis MDSetup MD Simulation Setup PoseAnalysis->MDSetup Select best pose MDProduction Production MD Simulation MDSetup->MDProduction TrajectoryAnalysis Trajectory Analysis MDProduction->TrajectoryAnalysis BindingEnergy Binding Free Energy Calculation TrajectoryAnalysis->BindingEnergy

Caption: A generalized workflow for homology modeling and ligand binding analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments and computational steps involved in the homology modeling of this compound binding.

3.1.1. Template Selection

The initial and most critical step in homology modeling is the selection of a suitable template structure.[3][7]

  • Protocol:

    • The amino acid sequence of the target protein is used as a query for a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).[3]

    • Structures with the highest sequence identity (ideally >30%) and resolution are selected as potential templates.[6]

    • Factors such as the presence of bound ligands or cofactors in the template that are relevant to the target's function should also be considered.

3.1.2. Sequence Alignment

Accurate alignment of the target sequence with the template sequence is crucial for the quality of the final model.[3]

  • Protocol:

    • A multiple sequence alignment (MSA) is performed using tools like ClustalW or T-Coffee, including the target sequence and the sequences of the selected templates.

    • The alignment is manually inspected and adjusted to ensure that conserved residues and secondary structure elements are correctly aligned.

3.1.3. Model Building

This step involves generating the 3D coordinates of the target protein based on the template structure and the sequence alignment.

  • Protocol:

    • Software such as MODELLER, SWISS-MODEL, or Phyre2 can be used for automated model building.[8]

    • The program uses the aligned regions to copy the backbone coordinates from the template to the target.

    • Insertions and deletions (indels) in the alignment, which often correspond to loop regions, are modeled using loop modeling algorithms.[3][9]

3.1.4. Model Refinement

The initial model may contain steric clashes or unfavorable geometries that need to be corrected.

  • Protocol:

    • Energy minimization is performed using molecular mechanics force fields (e.g., AMBER, CHARMM) to relieve steric clashes and optimize bond lengths and angles.

    • Side-chain conformations are refined using rotamer libraries.[9]

3.1.5. Model Validation

The quality of the generated homology model must be thoroughly assessed before it is used for ligand binding studies.[3][7]

  • Protocol:

    • Stereochemical Quality: Tools like PROCHECK or MolProbity are used to evaluate the Ramachandran plot, bond lengths, and bond angles.

    • Structural Features: The model is compared to known protein structures using programs like ProSA-web or VERIFY3D to assess its overall fold and the compatibility of the sequence with the structure.

Validation Metric Acceptable Range Tool
Ramachandran Plot (most favored regions)> 90%PROCHECK
ProSA-web Z-scoreWithin the range of native proteins of similar sizeProSA-web
VERIFY3D Score> 80% of residues with a score > 0.2VERIFY3D

Table 1: Key metrics for homology model validation.

Once a high-quality model of the target protein is obtained, the binding of the small molecule this compound can be investigated.

3.2.1. Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

  • Protocol:

    • A 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the atoms of the ligand.

3.2.2. Binding Site Prediction

The potential binding site for this compound on the target protein needs to be identified.

  • Protocol:

    • If the template structure has a bound ligand analogous to this compound, the corresponding pocket in the homology model can be used.

    • Alternatively, binding site prediction algorithms such as CASTp or SiteHound-web can be used to identify potential pockets based on the protein's surface geometry.

3.2.3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[10][11]

  • Protocol:

    • Docking software such as AutoDock Vina, Glide, or DOCK is used.[10][12]

    • A grid box is defined around the predicted binding site to confine the search space for the ligand.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

3.2.4. Pose Analysis and Scoring

The results of the docking simulation are a set of predicted binding poses, each with a corresponding score.

  • Protocol:

    • The predicted poses are ranked based on the scoring function of the docking program, which estimates the binding affinity.

    • The top-ranked poses are visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Docking Parameter Typical Value Software
Binding Affinity (ΔG)< -6.0 kcal/molAutoDock Vina
RMSD from reference (if known)< 2.0 Å-

Table 2: Common parameters evaluated in molecular docking.

Molecular dynamics (MD) simulations can be used to refine the docked complex and provide a more detailed understanding of the binding dynamics.[13][14]

MDSimulationFlow cluster_md Molecular Dynamics Simulation Protocol SystemSetup System Setup (Solvation, Ionization) Minimization Energy Minimization SystemSetup->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production Production Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A typical workflow for molecular dynamics simulation.

3.3.1. MD Simulation Setup

The protein-ligand complex is prepared for simulation.

  • Protocol:

    • The complex is placed in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentration.

    • A force field (e.g., AMBER, GROMOS) is chosen for the protein, ligand, and solvent.

3.3.2. Production MD Simulation

The simulation is run for a sufficient length of time to observe the dynamics of the system.

  • Protocol:

    • The system is first minimized and then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure (e.g., 1 atm).[15]

    • A production run of several nanoseconds to microseconds is performed.

3.3.3. Trajectory Analysis

The output of the MD simulation (the trajectory) is analyzed to understand the behavior of the protein-ligand complex.

  • Protocol:

    • Root Mean Square Deviation (RMSD): The stability of the protein and the ligand is assessed by calculating the RMSD over time.

    • Root Mean Square Fluctuation (RMSF): The flexibility of different regions of the protein is analyzed.

    • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) between this compound and the protein is monitored throughout the simulation.

MD Analysis Metric Interpretation
Stable RMSDThe protein-ligand complex is structurally stable.
Low RMSF in binding siteThe binding site residues are relatively rigid upon ligand binding.
Persistent H-bondsKey hydrogen bonds are maintained throughout the simulation.

Table 3: Metrics for analyzing molecular dynamics simulation trajectories.

3.3.4. Binding Free Energy Calculation

More advanced computational methods can be used to estimate the binding free energy of this compound to the target protein.

  • Protocol:

    • Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy.

Conclusion

Homology modeling, in conjunction with molecular docking and molecular dynamics simulations, provides a powerful computational framework for investigating the binding of small molecules like this compound to protein targets. By following the detailed protocols outlined in this guide, researchers can generate reliable 3D models, predict binding modes, and gain valuable insights into the molecular determinants of protein-ligand interactions, thereby accelerating the drug discovery process. It is crucial to remember that these are in silico methods, and experimental validation is ultimately required to confirm the computational predictions.[9]

References

In silico prediction of DB1113 targets

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and clinical databases reveals no specific therapeutic agent or investigational drug with the identifier "DB1113." The search results indicate information on "BNT113," a cancer vaccine, and "BD111," a gene therapy agent, but no data exists for a compound designated this compound.

Consequently, a technical guide on the in silico prediction of targets for a non-existent or unidentifiable compound cannot be accurately generated. The methodologies for in silico target prediction are highly dependent on the chemical structure and known properties of a specific molecule. Without this foundational information for this compound, any attempt to create a guide would be purely hypothetical and lack the scientific rigor required by researchers, scientists, and drug development professionals.

To proceed with a detailed technical analysis as requested, clarification on the correct compound identifier is necessary. Once a valid drug or compound is identified, a comprehensive guide can be developed, including:

  • Data on Predicted Targets: Summarized in structured tables.

  • Detailed Experimental Protocols: For target validation.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz.

It is recommended that the user verify the compound identifier and provide the correct information to enable the generation of an accurate and in-depth technical guide.

Methodological & Application

Application Note: DB1113 Kinase Activity Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2][3] Dysregulation of kinase activity is frequently associated with various diseases, particularly cancer, making them important targets for drug discovery and development.[4][5][6] The DB1113 Kinase Assay Kit provides a sensitive and robust fluorescence-based method for measuring the activity of protein kinases and for screening potential kinase inhibitors. This assay is based on a homogenous, non-radioactive format, making it amenable to high-throughput screening (HTS).[2][7]

Assay Principle

The this compound Kinase Activity Assay utilizes a proprietary peptide substrate and a fluorescent reporter. In the absence of kinase activity, the fluorescent reporter is quenched. Upon phosphorylation of the peptide substrate by the target kinase, a conformational change occurs, leading to a significant increase in fluorescence intensity. The measured fluorescence is directly proportional to the kinase activity. This method allows for continuous and real-time measurement of kinase activity.[1]

Materials and Reagents

  • This compound Assay Buffer (5X)

  • This compound Peptide Substrate (100X)

  • This compound Fluorescent Reporter (100X)

  • ATP (10 mM)

  • Kinase of interest

  • Test compounds (for inhibitor screening)

  • White, opaque 384-well microplates

  • Plate reader with fluorescence detection capabilities

Experimental Protocols

Protocol 1: Kinase Activity Assay

This protocol is designed to determine the activity of a specific kinase.

  • Prepare 1X Assay Buffer: Dilute the 5X this compound Assay Buffer to 1X with deionized water.

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 1X Assay Buffer, 1X this compound Peptide Substrate, and 1X this compound Fluorescent Reporter.

  • Prepare Kinase Dilutions: Prepare a serial dilution of the kinase in 1X Assay Buffer to determine the optimal concentration.

  • Add Kinase to Plate: Add 5 µL of each kinase dilution to the wells of a 384-well plate.

  • Add Kinase Reaction Mix: Add 10 µL of the Kinase Reaction Mix to each well.

  • Initiate Reaction: Add 5 µL of a 4X ATP solution (diluted in 1X Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase, if known.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).

Protocol 2: Kinase Inhibitor Screening

This protocol is for screening and characterizing kinase inhibitors.

  • Prepare Reagents: Prepare 1X Assay Buffer, Kinase Reaction Mix, and ATP solution as described in Protocol 1.

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in 1X Assay Buffer.

  • Add Compounds to Plate: Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells without kinase for background control.

  • Add Kinase: Add 5 µL of the kinase at its EC80 concentration (determined from Protocol 1) to each well.

  • Add Kinase Reaction Mix: Add 10 µL of the Kinase Reaction Mix to each well.

  • Initiate Reaction: Add 2.5 µL of a 8X ATP solution to each well.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Presentation

Table 1: Kinase Titration
Kinase Concentration (nM)Fluorescence Intensity (RFU)
10045,876
5042,123
2535,654
12.528,987
6.2515,432
3.138,765
1.564,532
01,234
Table 2: IC50 Values for Known Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)
StaurosporineKinase A15.2
SunitinibKinase B25.8
DasatinibKinase C8.7

Visualizations

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor UpstreamKinase Upstream Kinase Adaptor->UpstreamKinase TargetKinase Target Kinase (e.g., Kinase A) UpstreamKinase->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Kinase Inhibitor (e.g., Staurosporine) Inhibitor->TargetKinase

Caption: A representative signaling pathway illustrating the role of a target kinase.

G cluster_workflow This compound Kinase Assay Workflow A Prepare Reagents (Buffer, Substrate, Reporter, ATP) C Dispense Reagents to Plate (Compound, Kinase, Reaction Mix) A->C B Prepare Serial Dilutions (Kinase or Inhibitor) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Read Fluorescence E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: The experimental workflow for the this compound Kinase Activity Assay.

References

Application Notes and Protocols for Western Blot Analysis of DB1113-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, enabling the selective elimination of disease-causing proteins. Small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, utilize the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs). This document provides a comprehensive guide for utilizing Western blot analysis to investigate the efficacy of a hypothetical small molecule degrader, DB1113, in inducing the degradation of its target protein. Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.

Principle of this compound-Induced Protein Degradation

This compound is hypothesized to function as a molecular degrader, inducing the degradation of its target protein through the UPS. The general mechanism involves the formation of a ternary complex between the target protein, this compound, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2][3] The successful degradation of the target protein by this compound can be effectively monitored by measuring the decrease in its total protein levels.

Signaling Pathway of this compound-Mediated Protein Degradation

The following diagram illustrates the proposed signaling pathway for this compound-induced protein degradation.

cluster_0 This compound-Mediated Protein Degradation This compound This compound Ternary_Complex Ternary Complex (Target-DB1113-E3) This compound->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Ub Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: this compound-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the sequential steps for performing a Western blot experiment to assess protein degradation induced by this compound.

cluster_1 Western Blot Experimental Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis and Quantification I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting Western blot analysis to measure the degradation of a target protein following treatment with this compound.

Materials and Reagents
  • Cell Culture: A cell line expressing the target protein of interest.

  • This compound: Stock solution of known concentration.

  • Vehicle Control: Solvent used to dissolve this compound (e.g., DMSO).

  • Proteasome Inhibitor (Optional): e.g., MG132, Bortezomib.

  • Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.[4][5]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4x or 2x)

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Specific to the target protein.

  • Loading Control Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate

  • Phosphate-Buffered Saline (PBS)

Experimental Procedure

2.1. Cell Culture and Treatment

  • Seed the appropriate cell line in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treat the cells with various concentrations of this compound for different time points. Include a vehicle-treated control group.

  • (Optional) To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding this compound.

2.2. Sample Preparation

  • After treatment, wash the cells twice with ice-cold PBS.[1]

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[1][5][6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.[1]

2.3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5 minutes.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

2.4. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

  • Wash the membrane three times for 5 minutes each with TBST.[7]

  • Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody for the loading control.

2.5. Detection and Analysis

  • Apply the chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).[1]

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[1]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound and treatment durations.

Treatment GroupConcentration (µM)Time (hours)Normalized Target Protein Level (Arbitrary Units)% Degradation vs. Vehicle
Vehicle Control0241.000%
This compound0.1240.7525%
This compound1240.4060%
This compound10240.1585%
This compound160.8020%
This compound1120.6040%
This compound1480.2575%
This compound + MG1321 + 10240.955%

Troubleshooting

  • No or Weak Signal: Increase the amount of protein loaded, use a more sensitive detection reagent, or optimize antibody concentrations.

  • High Background: Ensure adequate blocking and washing steps.

  • Non-specific Bands: Use a more specific primary antibody or optimize antibody dilution.

  • Inconsistent Loading: Carefully perform protein quantification and loading. Always normalize to a reliable loading control.

Conclusion

Western blot analysis is a crucial technique for the initial characterization and validation of small molecule degraders like this compound. The protocols and guidelines presented here provide a robust framework for assessing the dose- and time-dependent degradation of a target protein, as well as for confirming the mechanism of action through the use of proteasome inhibitors. Careful execution of these experiments will yield reliable and quantifiable data essential for the advancement of targeted protein degradation research and drug development.

References

Unable to Identify Compound DB1113

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "DB1113" have not yielded any relevant information regarding a chemical or biological agent. The identifier is associated with non-scientific items, including automotive brake pads and agricultural equipment.

This lack of identification prevents the creation of the requested Application Notes and Protocols, as no data on sensitive cell lines, mechanism of action, or experimental procedures associated with a compound named "this compound" could be found in publicly available resources.

To fulfill the user's request, a correct and recognized identifier for the compound of interest is required. This could include:

  • A common or trade name.

  • A CAS (Chemical Abstracts Service) number.

  • A PubChem CID (Compound ID).

  • A specific company or research group internal identifier that has been published.

Without a valid identifier, it is not possible to proceed with gathering the necessary data to generate the detailed scientific documentation requested. We recommend verifying the compound's name or identifier and providing the correct information to enable a comprehensive and accurate response.

Application Notes and Protocols for In Vivo Studies with DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

DB1113 is a bifunctional compound designed for targeted protein degradation of a broad spectrum of kinases. Its unique mechanism of action offers a powerful tool for studying the roles of these kinases in various biological processes and disease models. These application notes provide a comprehensive overview of the signaling pathways involving key kinases targeted by this compound and offer general protocols for conducting in vivo studies in murine models. It is critical to note that specific in vivo dosage, pharmacokinetic, and toxicology data for this compound are not publicly available at this time. Therefore, the provided protocols are general guidelines and must be adapted and optimized by the end-user through careful dose-finding and tolerability studies.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of specific kinase proteins. It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the kinase, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional kinase inhibitors that only block the enzyme's activity.

Targeted Kinases and Signaling Pathways

This compound has been shown to degrade a wide range of kinases, including but not limited to LIMK1, ABL1, CDK4, and MAPK14. Understanding the signaling pathways in which these kinases operate is crucial for designing and interpreting in vivo studies.

LIMK1 Signaling Pathway

LIM kinase 1 (LIMK1) is a key regulator of actin dynamics. It phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][2] This leads to the stabilization of actin filaments, impacting cell motility, morphology, and division.[1][3] The activity of LIMK1 is regulated by the Rho family of small GTPases through PAK and ROCK kinases.[1][2]

LIMK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) PAK PAK Rho_GTPases->PAK activates ROCK ROCK Rho_GTPases->ROCK activates LIMK1 LIMK1 PAK->LIMK1 ROCK->LIMK1 phosphorylates/activates Cofilin Cofilin LIMK1->Cofilin phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Filaments Actin Filament Stabilization p_Cofilin->Actin_Filaments leads to Cell_Motility Altered Cell Motility & Morphology Actin_Filaments->Cell_Motility

LIMK1 signaling pathway overview.
ABL1 Signaling Pathway

Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response.[4][5] In chronic myeloid leukemia (CML), the t(9;22) chromosomal translocation results in the BCR-ABL1 fusion protein, a constitutively active kinase that drives oncogenesis by activating several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[6][7]

ABL1_Signaling_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS activates PI3K PI3K BCR_ABL1->PI3K activates JAK JAK BCR_ABL1->JAK activates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR PI3K->AKT_mTOR Survival Cell Survival & Growth AKT_mTOR->Survival STAT STAT JAK->STAT Gene_Expression Altered Gene Expression STAT->Gene_Expression

BCR-ABL1 downstream signaling pathways.
CDK4 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. In response to mitogenic signals, CDK4 associates with cyclin D to form an active complex that phosphorylates the retinoblastoma protein (RB1).[8][9][10] Phosphorylation of RB1 leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1/S phase transition.[8][11]

CDK4_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD induces expression CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD RB1 RB1 CDK4_CyclinD->RB1 phosphorylates p_RB1 p-RB1 RB1->p_RB1 E2F E2F RB1->E2F sequesters p_RB1->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition

CDK4 pathway in cell cycle regulation.
MAPK14 (p38α) Signaling Pathway

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a member of the MAPK family that is activated by environmental stresses and pro-inflammatory cytokines.[12][13] The p38 MAPK pathway involves a cascade of kinases (MAPKKKs and MAPKKs) that ultimately leads to the dual phosphorylation and activation of p38.[12] Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, and cell differentiation.[14][15]

MAPK14_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Cytokines->MAPKKK activate MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylate MAPK14 MAPK14 (p38α) MAPKK->MAPK14 phosphorylate Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) MAPK14->Downstream_Targets phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

MAPK14 (p38α) signaling cascade.

In Vivo Experimental Protocols

Disclaimer: The following protocols are general guidelines for the in vivo use of a novel kinase degrader like this compound. It is imperative for researchers to perform their own dose-range finding and tolerability studies to determine the optimal dose and schedule for their specific animal model and experimental endpoint.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. As this compound is likely a hydrophobic molecule, a multi-component vehicle system is often required.

Table 1: Suggested Vehicle Formulations for Oral Gavage

ComponentConcentration RangePurpose
DMSO2-10%Primary solvent
PEG300 or PEG40030-40%Co-solvent
Tween-80 or Cremophor EL5-10%Surfactant/Emulsifier
Saline or PBSq.s. to 100%Diluent
Corn Oil90-98% (with 2-10% DMSO)Alternative lipid-based vehicle

Protocol for Vehicle Preparation (Aqueous-based):

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300/400 and mix thoroughly.

  • Add Tween-80 and mix until a clear solution or fine emulsion is formed.

  • Add saline or PBS to the final volume and mix well.

  • It is recommended to prepare the formulation fresh daily.

Administration Routes

The route of administration will depend on the experimental design and the desired pharmacokinetic profile.

Table 2: Common Administration Routes in Mice

RouteTypical VolumeNeedle GaugeNotes
Oral Gavage (P.O.)5-10 mL/kg20-22 GMimics clinical route for many oral drugs.
Intraperitoneal (I.P.)10-20 mL/kg25-27 GRapid absorption into the systemic circulation.
Intravenous (I.V.)5-10 mL/kg27-30 G100% bioavailability, rapid distribution.
General Workflow for In Vivo Studies

A tiered approach is recommended when working with a new compound like this compound.

In_Vivo_Workflow Start Start Tolerability Tolerability Study (Single Dose Escalation) Start->Tolerability PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Study Tolerability->PK_PD Determine MTD Efficacy Efficacy Study (Tumor Model or Disease Model) PK_PD->Efficacy Establish Dose-Exposure- Response Relationship End End Efficacy->End

General workflow for in vivo studies.
Tolerability and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Use a small cohort of healthy mice (e.g., n=3-5 per group).

  • Administer single escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for 7-14 days.

  • The MTD is typically defined as the highest dose that does not cause irreversible morbidity or greater than 15-20% body weight loss.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Administer a single dose of this compound (at a well-tolerated dose) to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Representative Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the concentration-time curve
t1/2Elimination half-life
Bioavailability (%)Fraction of the administered dose that reaches systemic circulation
In Vivo Efficacy Study (General Protocol for a Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Protocol:

  • Implant tumor cells subcutaneously into immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound at one or more doses).

  • Administer this compound according to a predetermined schedule (e.g., once daily, five days a week) via the chosen route.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm degradation of target kinases).

Summary and Conclusion

This compound is a promising research tool for investigating the roles of multiple kinases through their targeted degradation. While specific in vivo data for this compound is currently lacking, the information and general protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful planning, starting with tolerability and pharmacokinetic assessments, is crucial for the successful and ethical use of this novel compound in animal models. Researchers are strongly encouraged to consult relevant institutional guidelines and animal care and use committees before initiating any in vivo experiments.

References

Application Notes and Protocols for High-Throughput Screening with DB1113, a BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1113 is a potent and selective small molecule inhibitor of the BRAF kinase. Mutations in the BRAF gene, particularly the V600E substitution, are a major driver in a variety of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[1] These mutations lead to the constitutive activation of the BRAF protein and the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, resulting in uncontrolled cell proliferation and survival.[2][3] this compound is designed to target the ATP-binding site of the mutant BRAF protein, thereby inhibiting its kinase activity and downstream signaling.[1]

These application notes provide comprehensive protocols for high-throughput screening (HTS) and characterization of this compound. The included methodologies are suitable for identifying and evaluating the potency and cellular effects of BRAF inhibitors.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of BRAF kinase. In cancers with BRAF mutations, the MAPK pathway is constitutively active.[4] this compound blocks the first step in this cascade by inhibiting BRAF, which in turn prevents the phosphorylation and activation of MEK1/2.[3] This leads to a decrease in the phosphorylation of ERK1/2, which ultimately inhibits the transcription of genes involved in cell proliferation and survival.[3]

BRAF/MAPK Signaling Pathway

BRAF_MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->BRAF Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 96-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Enzyme/Substrate Mix to Plate Add_Inhibitor->Add_Kinase Prep_Kinase Prepare BRAF Enzyme and Substrate Mix Prep_Kinase->Add_Kinase Incubate Incubate at 30°C for 45 minutes Add_Kinase->Incubate Add_Detection Add Kinase-Glo® MAX Reagent Incubate->Add_Detection Incubate_RT Incubate at Room Temp for 10 minutes Add_Detection->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Analyze Data Analysis and IC₅₀ Calculation Read_Luminescence->Analyze End End Analyze->End Cell_Viability_Workflow Start Start Seed_Cells Seed BRAF-Mutant Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prep_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prep_Compound Treat_Cells Treat Cells with this compound Prep_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Incubate_RT Incubate at Room Temp for 10 minutes Add_Reagent->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Analyze Data Analysis and IC₅₀ Calculation Read_Luminescence->Analyze End End Analyze->End

References

Application Note: Identification of Kinase Targets for the PROTAC Degrader DB1113 using Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. DB1113 is a potent PROTAC designed to induce the degradation of a broad range of kinases, making it a valuable tool for studying kinase biology and developing novel therapeutics for diseases driven by aberrant kinase activity. This application note provides a detailed protocol for the identification and quantification of kinase targets of this compound using a chemoproteomic approach coupled with quantitative mass spectrometry.

This compound is a bifunctional compound that recruits an E3 ubiquitin ligase to a target kinase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.[1] Identifying the full spectrum of kinases degraded by this compound is crucial for understanding its biological effects and potential therapeutic applications. The workflow described herein utilizes stable isotope labeling with tandem mass tags (TMT) for accurate quantification of protein abundance changes in response to this compound treatment.

Principle of the Method

The experimental approach involves treating a relevant cell line with this compound or a vehicle control. A negative control compound, which is structurally similar to this compound but does not bind the E3 ligase, is also included to distinguish between targeted degradation and other off-target effects. Following treatment, cells are lysed, and the proteins are extracted, digested into peptides, and labeled with TMT reagents. The labeled peptides from different treatment conditions are then combined and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein is determined by comparing the reporter ion intensities from the different TMT labels. A significant decrease in the abundance of a protein in the this compound-treated sample compared to the controls indicates that it is a target of this compound-mediated degradation.

Materials and Methods

Reagents and Materials
  • Cell line (e.g., MOLM-14, a human acute myeloid leukemia cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • Negative Control Compound (structurally similar to this compound but lacking E3 ligase binding)

  • DMSO (vehicle)

  • Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tandem Mass Tag (TMT) reagents

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • High-resolution Orbitrap mass spectrometer

Experimental Protocol

1. Cell Culture and Treatment:

  • Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL.

  • Treat the cells with 100 nM this compound, 100 nM negative control, or DMSO (vehicle) for 4 hours.

2. Cell Lysis and Protein Digestion:

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellets in lysis buffer.

  • Sonicate the lysates to shear DNA and reduce viscosity.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

  • Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the samples 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.

  • Digest the proteins with trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.

3. Peptide Labeling with TMT:

  • Acidify the digested samples with formic acid to a final concentration of 1%.

  • Desalt the peptides using C18 SPE cartridges and dry the eluted peptides under vacuum.

  • Resuspend the peptides in 100 mM TEAB buffer.

  • Label the peptides with the respective TMT reagents according to the manufacturer's instructions.

  • Quench the labeling reaction with hydroxylamine.

  • Combine the TMT-labeled samples in a 1:1:1 ratio.

  • Desalt the combined sample using a C18 SPE cartridge and dry under vacuum.

4. LC-MS/MS Analysis:

  • Resuspend the labeled peptide mixture in 0.1% formic acid.

  • Perform basic reversed-phase liquid chromatography (bRPLC) for peptide fractionation.

  • Analyze the fractions by LC-MS/MS using a high-resolution Orbitrap mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) mode, with the top 10 most intense precursor ions selected for HCD fragmentation.

5. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer).

  • Search the spectra against a human protein database.

  • Quantify the TMT reporter ion intensities to determine the relative protein abundance in each sample.

  • Normalize the protein abundance data.

  • Identify proteins that show a significant decrease in abundance in the this compound-treated sample compared to the vehicle and negative control samples.

Results

Treatment of MOLM-14 cells with this compound resulted in the significant degradation of a number of kinases. The quantitative proteomic analysis identified several known and novel targets of this compound. The table below summarizes a partial list of kinases that are degraded by this compound.

Target KinaseDescription
ABL1, ABL2 ABL proto-oncogene 1, non-receptor tyrosine kinase
BLK B-lymphoid tyrosine kinase
CDK11B, CDK4 Cyclin-dependent kinases
CSK C-terminal SRC kinase
EPHA3 EPH receptor A3
FER Fer (fps/fes related) tyrosine kinase
GAK Cyclin G associated kinase
LIMK1 LIM domain kinase 1
MAP3K20 Mitogen-activated protein kinase kinase kinase 20
MAP4K1, 2, 3, 5 Mitogen-activated protein kinase kinase kinase kinase 1, 2, 3, 5
MAPK14, 7, 8, 9 Mitogen-activated protein kinase 14, 7, 8, 9
MAPKAPK2, 3 Mitogen-activated protein kinase-activated protein kinase 2, 3
NLK Nemo like kinase
PDIK1L PDLIM1 interacting kinase 1 like
PTK2B Protein tyrosine kinase 2 beta
RIPK1 Receptor interacting serine/threonine kinase 1
RPS6KA1, 3 Ribosomal protein S6 kinase A1, 3
SIK2, SIK3 SIK family kinase 2, 3
STK35 Serine/threonine kinase 35
TNK2 Tyrosine kinase non receptor 2
ULK1 Unc-51 like autophagy activating kinase 1

Table 1: Partial list of kinases identified as targets of this compound-mediated degradation. The complete list of degraded kinases can be found in the referenced literature.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound (PROTAC) Target Target Kinase This compound->Target Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Ternary_Complex Target-DB1113-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of Target Kinase Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Quantitative Proteomics cluster_2 Target Identification Cell_Culture Cell Culture (e.g., MOLM-14) Treatment Treatment: - this compound - Negative Control - Vehicle (DMSO) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Target_ID Identification of Degraded Kinases Data_Analysis->Target_ID

Figure 2: Experimental workflow for target identification.

Conclusion

The chemoproteomic workflow detailed in this application note provides a robust and comprehensive method for identifying the kinase targets of the PROTAC degrader this compound. By employing quantitative mass spectrometry, this approach allows for the precise measurement of changes in protein abundance, enabling the confident identification of degraded kinases. This methodology is broadly applicable to the characterization of other PROTACs and targeted protein degraders, facilitating a deeper understanding of their mechanism of action and selectivity profile, which is essential for their development as therapeutic agents.

References

Application Note: Uncovering Resistance Mechanisms to DB1113 using a Genome-Wide CRISPR-Cas9 Knockout Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many targeted and chemotherapeutic agents. Identifying the genetic drivers of resistance is crucial for the development of more effective combination therapies and next-generation inhibitors. The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized functional genomics, enabling systematic, genome-wide loss-of-function screens to identify genes that modulate drug sensitivity.[1][2][3][4]

This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to DB1113, a novel investigational compound. By generating a diverse population of cells, each with a single gene knockout, and applying a selective pressure with this compound, we can identify sgRNAs that are enriched in the resistant population, thereby pinpointing key resistance genes and pathways.[5] This powerful, unbiased approach can reveal both known and novel resistance mechanisms, providing critical insights for the clinical development of this compound.[6]

Principle of the Assay

The workflow for a positive selection CRISPR screen to identify resistance genes is outlined below. A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is transduced into a Cas9-expressing cancer cell line at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[4][6] Following antibiotic selection for transduced cells, the population is split into a control group (treated with vehicle) and a treatment group (treated with a lethal dose of this compound). Over time, cells with gene knockouts that confer resistance to this compound will survive and proliferate in the treatment group. Genomic DNA is then isolated from both populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS). A comparison of sgRNA abundance between the this compound-treated and control populations will reveal sgRNAs that are significantly enriched in the treated sample, indicating that the genes they target are potential resistance genes.

CRISPR_Workflow cluster_setup Experiment Setup cluster_screening Screening cluster_analysis Analysis A Cas9-Expressing Cell Line C Lentiviral Transduction A->C B Lentiviral sgRNA Library B->C D Antibiotic Selection C->D E Pooled Knockout Cell Population D->E F Control (Vehicle) E->F Split Population G Treatment (this compound) E->G Split Population H Genomic DNA Isolation F->H G->H I sgRNA PCR & Sequencing H->I J Bioinformatic Analysis I->J K Hit Identification J->K

Figure 1: Experimental workflow for a CRISPR-Cas9 resistance screen.

Materials and Reagents

Material/ReagentSupplierCatalog Number
Cas9-expressing human cell line (e.g., A549-Cas9)VariesVaries
Human GeCKO v2.0 sgRNA libraryAddgene1000000048
Lentiviral Packaging Plasmids (psPAX2, pMD2.G)Addgene12260, 12259
HEK293T cellsATCCCRL-3216
Lipofectamine 3000 Transfection ReagentThermo FisherL3000015
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
PuromycinSigma-AldrichP8833
This compoundIn-house/VariesN/A
DMSO (Vehicle)Sigma-AldrichD2650
DNeasy Blood & Tissue KitQIAGEN69504
High-Fidelity PolymeraseNew England BiolabsM0530L
NGS Library Preparation KitIlluminaVaries

Detailed Protocols

Determination of this compound IC90

Before initiating the screen, it is critical to determine the concentration of this compound that inhibits the growth of the parental Cas9-expressing cell line by 90% (IC90).

  • Cell Seeding: Plate the Cas9-expressing cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Drug Titration: Prepare a 2-fold serial dilution of this compound in complete growth medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only (DMSO) control.

  • Treatment: After 24 hours, add 100 µL of the diluted this compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the viability data to the vehicle-only control and plot the dose-response curve. Calculate the IC90 value using non-linear regression analysis. This IC90 concentration will be used for the screen.[6]

Lentivirus Production and Titer Determination
  • Plasmid Preparation: Amplify the sgRNA library plasmid and the packaging plasmids (psPAX2, pMD2.G).

  • Transfection: Co-transfect HEK293T cells with the sgRNA library, psPAX2, and pMD2.G plasmids using a transfection reagent like Lipofectamine 3000.

  • Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer Determination: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the viral supernatant. After 48-72 hours, select with puromycin. The number of surviving colonies can be used to calculate the viral titer in transducing units per mL (TU/mL).

CRISPR Library Transduction and Selection
  • Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is crucial to ensure that the majority of cells receive only a single sgRNA integration.[6]

  • Library Representation: The number of cells transduced should be sufficient to maintain a high representation of the sgRNA library (e.g., >500 cells per sgRNA).[6] For a library with 120,000 sgRNAs, this would mean transducing at least 6 x 10^7 cells.

  • Antibiotic Selection: 48 hours post-transduction, begin selection with puromycin. Culture the cells in puromycin-containing medium until a non-transduced control plate shows complete cell death (typically 7-10 days).[6]

  • Initial Cell Pellet: After selection, harvest a representative population of cells to serve as the baseline (T0) reference for sgRNA distribution.

This compound Resistance Screen
  • Population Splitting: Split the puromycin-selected cell population into two arms: a control arm and a treatment arm. Continue to maintain library representation throughout the experiment.

  • Treatment: Culture the control arm in medium containing vehicle (DMSO) and the treatment arm in medium containing this compound at the predetermined IC90 concentration.[6]

  • Long-Term Culture: Continuously culture both populations, passaging as needed while maintaining high library representation. The treatment may take 2-4 weeks, allowing for the emergence and expansion of resistant colonies.[6]

  • Harvesting: Harvest cell pellets from both the control and treatment arms at the final time point.

Genomic DNA Extraction and NGS Analysis
  • gDNA Extraction: Isolate genomic DNA from the T0, control, and this compound-treated cell pellets using a commercial kit (e.g., QIAGEN DNeasy).

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes.

  • Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform. Aim for a read depth of at least 200-500 reads per sgRNA in the library.[6]

  • Data Analysis:

    • Demultiplexing: Separate sequencing reads based on their barcodes.

    • Alignment and Counting: Align reads to the reference sgRNA library to obtain read counts for each sgRNA.

    • Normalization: Normalize read counts across all samples.

    • Hit Identification: Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

Data Presentation

The primary output of the screen is a list of genes whose knockout confers resistance to this compound. The data should be summarized in a table, ranking genes by statistical significance.

Table 1: Top Gene Hits from this compound Resistance Screen (Hypothetical Data)

Gene SymbolRankLog2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
GENE-A15.81.2e-82.5e-7
GENE-B24.93.5e-73.1e-6
GENE-C34.59.1e-75.5e-6
GENE-D44.22.4e-68.9e-5
GENE-E53.97.8e-62.1e-4

Hypothetical Signaling Pathway and Resistance Mechanism

Based on the screen results, a hypothetical signaling pathway can be constructed to visualize how the identified genes might contribute to this compound resistance. For instance, if this compound is an inhibitor of a receptor tyrosine kinase (RTK), resistance could emerge from the loss of a negative regulator of a parallel survival pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Target RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass_RTK Bypass RTK Bypass_RTK->RAS Bypass_RTK->PI3K RAF RAF RAS->RAF NF1 NF1 (GENE-A) RAS->NF1 AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->RTK Inhibits

Figure 2: Hypothetical resistance mechanism to this compound via loss of NF1.

In this hypothetical example (Figure 2), this compound inhibits a critical RTK. The CRISPR screen identified GENE-A (hypothetically, the tumor suppressor NF1) as a top hit. Loss of NF1, a negative regulator of RAS, leads to hyperactivation of the downstream MAPK pathway (RAS-RAF-MEK-ERK), bypassing the blockade of the primary RTK and promoting cell survival and proliferation.[6]

Conclusion

Genome-wide CRISPR-Cas9 screens are a robust and unbiased method for identifying genes that mediate resistance to novel therapeutic agents like this compound.[1] The protocol outlined in this application note provides a comprehensive workflow from initial screen design to hit identification and validation. The insights gained from such screens are invaluable for understanding drug mechanisms, discovering biomarkers for patient stratification, and designing rational combination therapies to overcome resistance.

References

No Information Available for DB1113 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of preclinical and clinical trial databases, no information was found regarding a drug designated "DB1113" for use in cancer therapy, either as a monotherapy or in combination with other drugs.

The initial investigation sought to identify preclinical studies, clinical trials, mechanism of action, and combination therapy data for a compound referred to as this compound. However, searches have yielded no relevant results for a drug with this identifier.

It is possible that "this compound" may be an internal development code not yet publicly disclosed, a misnomer, or an older designation that is no longer in use. The search did yield information on other cancer therapies, such as BNT113 in combination with pembrolizumab (B1139204) for head and neck cancer, but no link to a "this compound" could be established.

Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data summaries, experimental methodologies, or signaling pathway diagrams related to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain. If "this compound" is a different designation for a known therapeutic, providing the alternative name would be necessary to proceed with a detailed literature analysis.

Troubleshooting & Optimization

DB1113 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB1113. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Disclaimer: As there is no publicly available information for a compound specifically designated "this compound," this guide has been constructed using hypothetical data that is representative of common issues encountered with novel small molecule drug candidates.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: this compound Precipitation in Aqueous Buffers

Question: I am observing precipitation after dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). How can I resolve this?

Answer:

This compound exhibits low aqueous solubility, which can be influenced by pH and buffer composition. Follow these steps to troubleshoot precipitation:

  • pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Determine the pKa of this compound and adjust the buffer pH to be at least 2 units away from the pKa to enhance solubility. For instance, if this compound is a weak base, lowering the pH will increase its solubility.

  • Co-solvent Usage: For poorly soluble compounds, using a co-solvent can be an effective strategy.[1] Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its impact on the experimental system.

  • Solubilizing Excipients: Consider the use of solubilizing agents. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through techniques like micronization can increase the dissolution rate.[1][3][4]

G

Troubleshooting workflow for this compound precipitation.
Issue 2: this compound Degradation During Experiments

Question: My analytical results show a decrease in the concentration of this compound over the course of my experiment. What could be causing this and how can I prevent it?

Answer:

Degradation of this compound can be attributed to several factors, including hydrolysis, oxidation, and photostability.

  • pH-Dependent Hydrolysis: this compound may be susceptible to hydrolysis at certain pH values. Conduct a pH stability study by incubating this compound solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyze the remaining concentration over time. This will help identify the optimal pH range for stability.

  • Oxidative Instability: If this compound is prone to oxidation, consider de-gassing your buffers and working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial.

  • Photostability: To assess light sensitivity, expose a solution of this compound to a controlled light source and compare its stability to a sample stored in the dark.[5] If found to be light-sensitive, protect your samples from light by using amber vials or covering your labware with aluminum foil.

  • Temperature Effects: Ensure that your experiments are conducted at a controlled temperature. Elevated temperatures can accelerate degradation. If necessary, perform experiments on ice or in a cold room.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic molecule with low aqueous solubility. For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol are recommended. For aqueous working solutions, the use of co-solvents or solubilizing agents is often necessary.

Q2: How should I store this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in organic solvents should be stored at -20°C or -80°C and are typically stable for up to 6 months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is this compound compatible with common plastic labware?

A3: Due to its hydrophobic nature, this compound may adsorb to certain types of plastics. For sensitive applications requiring precise concentrations, it is advisable to use glass or low-adsorption polypropylene (B1209903) labware.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
0.1 N HCl0.5
0.1 N NaOH< 0.01
DMSO> 50
Ethanol15
Propylene Glycol25
Table 2: Stability of this compound in Aqueous Solution (10 µg/mL) at 37°C
Condition% Remaining after 24 hours
pH 3.0 Buffer98.5
pH 5.0 Buffer95.2
pH 7.4 Buffer85.1
pH 9.0 Buffer60.7
pH 7.4 Buffer + Antioxidant92.3
pH 7.4 Buffer (exposed to light)70.4

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of the test buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Mix thoroughly and incubate at room temperature for 2 hours.

  • Measure the turbidity of the solution using a nephelometer or a plate reader at 620 nm.

  • To quantify the dissolved compound, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV.

Protocol 2: HPLC-Based Stability Assessment

This protocol is for evaluating the stability of this compound under various conditions.

  • Prepare a working solution of this compound (e.g., 10 µg/mL) in the desired buffer.

  • Divide the solution into separate aliquots for each test condition (e.g., different pH, temperature, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each aliquot.

  • Immediately analyze the samples by a validated stability-indicating HPLC method.

  • The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

G

Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing InhibitorX Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of InhibitorX, a potent PI3K/mTOR dual inhibitor, for in vitro cell culture experiments. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for InhibitorX?

A1: InhibitorX is a small molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] These two kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[3][4]

Q2: What is a recommended starting concentration for InhibitorX in a new cell line?

A2: For initial experiments with a new cell line, it is crucial to perform a dose-response analysis to determine the optimal concentration. A good starting point is to test a wide range of concentrations based on the compound's biochemical IC50 values. For many PI3K inhibitors, a logarithmic dilution series from 1 nM to 10 µM is recommended to identify an effective concentration that produces the desired biological effect without inducing significant cytotoxicity.[1]

Q3: How should I prepare and store InhibitorX?

A3: InhibitorX is typically supplied as a solid. It should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, for example, at 10 mM.[5] To ensure complete dissolution, vortexing and gentle warming (e.g., 37°C) may be necessary.[2] The stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term stability.[5]

Q4: How can I determine if InhibitorX is cytotoxic to my cells?

A4: Cytotoxicity can be evaluated using various cell viability assays. Commonly used methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells as an indicator of viability.[1]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[6][7]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[1]

It is essential to include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are due to InhibitorX and not the solvent.[8]

Q5: How can I confirm that InhibitorX is inhibiting the PI3K pathway in my cells?

A5: The on-target activity of InhibitorX can be confirmed by Western blot analysis of key downstream proteins in the PI3K/Akt/mTOR pathway. A significant decrease in the phosphorylation levels of Akt (p-Akt) and S6 ribosomal protein (p-S6) upon treatment with InhibitorX indicates successful target inhibition.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation in Culture Media The final DMSO concentration is too high. The compound's solubility limit in the aqueous media has been exceeded.Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in media if necessary and add the compound to the cell culture plates with gentle mixing.[2]
High Cell Death at Low Concentrations The cell line is highly sensitive to PI3K/mTOR inhibition. The compound may have off-target effects.Lower the concentration range in your dose-response experiments. Reduce the duration of the treatment. Ensure that the vehicle control (cells treated with the solvent alone) shows no toxicity.
Inconsistent or Non-reproducible Results Issues with compound stability in media. Variability in cell seeding density. Repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions of InhibitorX in media for each experiment. Ensure consistent cell seeding density across all wells. Use single-use aliquots of the stock solution.
No Observable Effect on Cell Viability or Pathway Inhibition The concentration of InhibitorX is too low. The cell line may be resistant to PI3K/mTOR inhibition. The compound has degraded.Increase the concentration range in your dose-response experiments. Confirm the activation status of the PI3K pathway in your cell line. Use a fresh aliquot of the InhibitorX stock solution.

Experimental Protocols

Dose-Response Study using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of InhibitorX in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • InhibitorX stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare a serial dilution of InhibitorX in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution to create a range of concentrations (e.g., 10 µM to 1 nM).[1][9] Include a vehicle control (medium with the same final concentration of DMSO as the highest InhibitorX concentration) and a no-treatment control.[1]

  • Incubation: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of InhibitorX. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10][11]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the InhibitorX concentration to generate a dose-response curve and determine the IC50 value.[1]

Confirmation of Target Inhibition by Western Blot

This protocol confirms the on-target effect of InhibitorX by assessing the phosphorylation status of Akt.

Materials:

  • 6-well cell culture plates

  • InhibitorX

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of InhibitorX (e.g., 0.1x, 1x, and 10x the determined IC50) for a short period (e.g., 1-4 hours). Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against phospho-Akt.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt at different InhibitorX concentrations. A decrease in this ratio indicates successful target inhibition.[1]

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream InhibitorX InhibitorX InhibitorX->PI3K InhibitorX->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by InhibitorX.

Experimental_Workflow Start Start: Cell Line Selection DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 Cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) IC50->Cytotoxicity TargetValidation Confirm On-Target Effect (e.g., Western Blot for p-Akt) IC50->TargetValidation DownstreamAssays Proceed to Downstream Functional Assays Cytotoxicity->DownstreamAssays TargetValidation->DownstreamAssays

Caption: Experimental workflow for optimizing InhibitorX concentration.

References

Technical Support Center: Troubleshooting Off-Target Effects of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor DB1113. The following resources are designed to help you identify, understand, and mitigate unintended experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors such as this compound, which are designed to block the activity of specific kinase enzymes, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[3] If overexpressing a drug-resistant mutant of the intended target kinase reverses the observed phenotype, the effect is likely on-target.[3] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[3] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[3]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental data. A common and effective approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[3] This can be accomplished through commercial services that offer panels covering a significant portion of the human kinome.[3] Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[3]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at effective concentrations of this compound.

  • Possible Cause: Off-target kinase inhibition.

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen: This will identify other kinases that this compound inhibits.[1]

    • Test inhibitors with different chemical scaffolds: Use inhibitors that target the same primary kinase but have a different chemical structure. If cytotoxicity persists, it may be an on-target effect.[1]

    • Use a vehicle control: This ensures that the solvent used to dissolve this compound is not the source of toxicity.[1]

  • Possible Cause: Compound solubility issues.

  • Troubleshooting Steps:

    • Check the solubility of this compound in your cell culture media to prevent precipitation, which can lead to non-specific effects.[1]

Issue 2: Inconsistent or unexpected experimental results with this compound.

  • Possible Cause: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[1]

    • Consider using a combination of inhibitors to block both the primary and compensatory pathways for a clearer understanding of the cellular response.[1]

  • Possible Cause: Cell line-specific effects.

  • Troubleshooting Steps:

    • Test this compound in multiple cell lines to determine if the unexpected effects are consistent or specific to a particular cellular context.[1]

Data Presentation

Table 1: Illustrative Selectivity Profile of a Kinase Inhibitor

To understand the selectivity of an inhibitor like this compound, its inhibitory concentration (IC50) is determined against the intended target and a panel of off-target kinases. A lower IC50 value indicates higher potency. A significant difference between the on-target and off-target IC50 values suggests higher selectivity.

Kinase TargetOn-Target/Off-TargetIC50 (nM)
Target Kinase AOn-Target15
Off-Target Kinase BOff-Target1500
Off-Target Kinase COff-Target800
Off-Target Kinase DOff-Target>10000

Note: This data is illustrative. A comprehensive kinase profiling assay would include a much larger panel of kinases.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines the general steps for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.[2][4]

  • Assay Setup: In a multi-well plate, combine each purified, recombinant kinase with its specific substrate and ATP.[2][4]

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls, such as a no-inhibitor control and a known inhibitor for each kinase.[2]

  • Reaction and Detection: Initiate the kinase reaction. After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[2][4]

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. The data is often presented as the percentage of inhibition at a specific concentration or as an IC50 value.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify that this compound engages with its intended target and potential off-targets within a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at various concentrations and include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Target engagement by this compound will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the control.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates This compound This compound This compound->Target_Kinase Inhibits (On-Target) Off_Target_Kinase Off_Target_Kinase This compound->Off_Target_Kinase Inhibits (Off-Target) Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylates Cellular_Response_On_Target Cellular_Response_On_Target Downstream_Effector_1->Cellular_Response_On_Target Cellular_Response_Off_Target Cellular_Response_Off_Target Downstream_Effector_2->Cellular_Response_Off_Target

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Experimental_Workflow Start Unexpected Phenotype Observed Kinase_Profiling Kinome-wide Selectivity Screen Start->Kinase_Profiling Identify_Off_Targets Identify Potential Off-Target Kinases Kinase_Profiling->Identify_Off_Targets Validate_Hits Validate Hits in Cellular Assays Identify_Off_Targets->Validate_Hits Rescue_Experiment Rescue Experiment with Drug-Resistant Mutant Validate_Hits->Rescue_Experiment Knockdown_Model siRNA/CRISPR Knockdown of Putative Off-Target Validate_Hits->Knockdown_Model Confirm_Off_Target Confirm Off-Target Mediated Effect Rescue_Experiment->Confirm_Off_Target Knockdown_Model->Confirm_Off_Target

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start Inconsistent Results Dose_Response Is there a clear dose-response relationship? Start->Dose_Response Off_Target_Screen Perform Off-Target Screen Dose_Response->Off_Target_Screen No Structurally_Different_Inhibitor Does a structurally different inhibitor show the same phenotype? Dose_Response->Structurally_Different_Inhibitor Yes On_Target_Effect Likely On-Target Effect Off_Target_Effect Likely Off-Target Effect Off_Target_Screen->Off_Target_Effect Structurally_Different_Inhibitor->On_Target_Effect Yes Structurally_Different_Inhibitor->Off_Target_Effect No

Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.

References

How to prevent DB1113 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of DB1113 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and photolysis. Hydrolysis can be catalyzed by acidic or basic conditions, while photolysis is induced by exposure to light, particularly in the UV spectrum. The rate of degradation is also influenced by temperature and the presence of oxidizing agents.

Q2: What is the optimal pH range for storing this compound solutions?

A2: To minimize hydrolytic degradation, it is recommended to maintain this compound solutions within a pH range of 6.0 to 7.0. Solutions outside of this range, especially under alkaline conditions, have been shown to exhibit significantly accelerated degradation.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in a light-protected container. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Q4: Can I use common laboratory solvents to dissolve this compound?

A4: this compound is readily soluble in DMSO and ethanol. However, it is crucial to use anhydrous, high-purity solvents to minimize water content, which can contribute to hydrolysis. For aqueous buffers, it is recommended to use freshly prepared buffers and filter them before use.

Troubleshooting Guide: this compound Degradation

If you are observing unexpected results or a loss of compound activity, this compound degradation may be the underlying cause. This guide provides a systematic approach to troubleshooting and preventing this issue.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve this compound degradation.

cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_remediate Remediation cluster_confirm Confirmation observe Inconsistent or Poor Experimental Results hypothesize Potential this compound Degradation observe->hypothesize check_storage Review Storage Conditions (Temp, Light) hypothesize->check_storage check_prep Examine Solution Preparation (Solvent, pH, Age) hypothesize->check_prep analyze_purity Perform Purity Analysis (e.g., HPLC) hypothesize->analyze_purity remediate_storage Optimize Storage: - Aliquot - Protect from Light - Store at -80°C check_storage->remediate_storage Suboptimal remediate_prep Refine Preparation: - Use Anhydrous Solvent - Buffer to pH 6.0-7.0 - Use Fresh Solutions check_prep->remediate_prep Suboptimal confirm_purity Re-analyze Purity and Confirm Stability analyze_purity->confirm_purity Degradation Confirmed remediate_storage->confirm_purity remediate_prep->confirm_purity repeat_exp Repeat Experiment with Stabilized this compound confirm_purity->repeat_exp

Troubleshooting workflow for this compound degradation.
Summary of Stability Data

The following table summarizes the stability of this compound under various storage conditions over a 4-week period.

Storage ConditionSolventTemperatureLight ExposurePurity after 4 Weeks
ADMSO4°CAmbient85%
BDMSO4°CDark92%
CDMSO-20°CDark98%
DPBS (pH 7.4)4°CDark88%
EPBS (pH 5.0)4°CDark91%
FPBS (pH 8.5)4°CDark75%
Experimental Protocol: HPLC-Based Stability Assay

This protocol details a method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound over time under specific storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. This is your time-zero (T=0) sample.

  • Prepare Test Solutions: Dilute the stock solution to 100 µM in the desired test solvents (e.g., PBS pH 7.4, cell culture media).

  • Initial Analysis (T=0): Immediately inject an aliquot of the T=0 sample and the test solutions onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 280 nm

  • Incubate Samples: Store the remaining test solutions under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of each test solution onto the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the T=0 chromatogram.

    • Integrate the area of the this compound peak at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 sample.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis at the ester linkage. The following diagram illustrates this process.

This compound This compound (Intact) Hydrolysis Hydrolysis (H₂O, pH extremes) This compound->Hydrolysis Degradant_A Degradant A (Carboxylic Acid) Hydrolysis->Degradant_A Product 1 Degradant_B Degradant B (Alcohol) Hydrolysis->Degradant_B Product 2

Hydrolytic degradation pathway of this compound.

Interpreting Unexpected Results in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is not a substitute for a thorough review of the relevant scientific literature and clinical trial protocols. "DB1113" appears to be an ambiguous identifier. Based on the context of your query, this technical support center addresses potential unexpected results for two investigational therapies with similar designations: BNT113 and BD111 .

BNT113 Technical Support Center

BNT113 is an investigational mRNA-lipoplex cancer vaccine designed to stimulate an immune response against human papillomavirus type 16 (HPV16)-positive cancers, such as head and neck squamous cell carcinoma (HNSCC).[1][2][3][4] It is currently being evaluated in the AHEAD-MERIT clinical trial in combination with pembrolizumab (B1139204).[5][6][7]

Troubleshooting Guide & FAQs

Q1: We are observing lower than expected immunogenicity in our preclinical models or patient samples following BNT113 administration. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • mRNA Integrity: The mRNA cargo of BNT113 may have degraded.

    • Recommendation: Ensure proper storage and handling of the vaccine at all stages. Review the cold chain logistics. Perform quality control checks on new batches to confirm mRNA integrity.

  • Lipoplex Formulation: The lipoplex delivery vehicle may not be optimal for the specific cell type or in vivo model.

    • Recommendation: Characterize the lipoplex particles for size, charge, and encapsulation efficiency. Consider in vitro experiments to assess uptake and expression in relevant antigen-presenting cells (APCs).

  • Host Factors: The genetic background of the preclinical model or individual patient characteristics could influence the immune response.

    • Recommendation: In preclinical studies, test in different mouse strains. In clinical settings, analyze patient samples for baseline immune status, HLA type, and potential immunosuppressive factors in the tumor microenvironment.

  • Assay Sensitivity: The assays used to measure the immune response (e.g., ELISpot, flow cytometry) may not be sensitive enough to detect a low-level response.

    • Recommendation: Optimize and validate all immunological assays. Include positive and negative controls. Consider using multiple complementary assays to assess both T-cell activation and function.

Q2: We are seeing signs of off-target effects or unexpected toxicities in our in vivo studies that were not anticipated from the mechanism of action. How should we investigate this?

Possible Causes and Investigation Workflow:

  • Innate Immune Activation: The lipid components of the lipoplex can stimulate innate immune pathways, leading to a systemic inflammatory response.[8]

    • Recommendation: Measure systemic cytokine and chemokine levels. Analyze the innate immune cell populations in the blood and tissues.

  • Distribution to Non-Target Tissues: The lipoplex particles may be distributing to and being taken up by cells in non-target organs.

    • Recommendation: Perform biodistribution studies using labeled lipoplexes to track their localization in vivo.

  • Cross-Reactivity: The induced T-cell response could potentially cross-react with self-antigens.

    • Recommendation: Conduct in silico analysis to identify potential mimicry between HPV16 E6/E7 epitopes and self-proteins. Test the reactivity of induced T-cells against a panel of self-antigens.

Q3: In our clinical trial, some patients in the BNT113 plus pembrolizumab arm are not showing a better response compared to the pembrolizumab monotherapy arm. What are the potential explanations?

Potential Explanations and Further Analysis:

  • Tumor Microenvironment: The tumors in non-responding patients may have a highly immunosuppressive microenvironment that prevents the infiltration or function of vaccine-induced T-cells.

    • Recommendation: Perform deep immunophenotyping of tumor biopsies to characterize the immune cell infiltrate, expression of checkpoint molecules, and presence of immunosuppressive cells like regulatory T-cells or myeloid-derived suppressor cells.

  • Antigen Loss: The tumor cells may have lost the expression of the HPV16 E6/E7 antigens, making them invisible to the vaccine-induced T-cells.

    • Recommendation: Confirm the continued expression of HPV16 E6 and E7 in tumor biopsies from non-responding patients.[4]

  • T-cell Exhaustion: The vaccine-induced T-cells may become exhausted and dysfunctional.

    • Recommendation: Analyze peripheral blood and tumor-infiltrating T-cells for markers of exhaustion (e.g., PD-1, TIM-3, LAG-3).

Data Presentation

Table 1: Key Parameters to Monitor in BNT113 Experiments

ParameterPreclinical ModelsClinical Trials
Immunogenicity E6/E7-specific T-cell frequency and function (ELISpot, intracellular cytokine staining)E6/E7-specific T-cell frequency and function in peripheral blood, tumor-infiltrating lymphocyte analysis
Efficacy Tumor growth inhibition, survivalObjective response rate, progression-free survival, overall survival
Safety/Toxicity Body weight, clinical signs, histopathology of major organsAdverse event monitoring and grading, cytokine release syndrome assessment
Pharmacokinetics Biodistribution of labeled lipoplexNot typically measured for mRNA vaccines
Pharmacodynamics Changes in immune cell populations in spleen and tumorChanges in peripheral and tumor immune cell populations, cytokine levels
Experimental Protocols

Protocol: Assessment of T-cell Response by ELISpot

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from vaccinated animals or patients.

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ antibody.

  • Cell Plating: Plate the PBMCs in the coated wells.

  • Stimulation: Stimulate the cells with pools of overlapping peptides spanning the HPV16 E6 and E7 proteins. Include a positive control (e.g., PHA) and a negative control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.

  • Development: Add a substrate to develop the spots.

  • Analysis: Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.

Mandatory Visualizations

BNT113_Mechanism_of_Action cluster_vaccine BNT113 Lipoplex cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_cancer Cancer Cell mRNA mRNA (E6/E7) APC APC mRNA->APC Uptake & Translation Lipid Lipid Nanoparticle MHC_I MHC class I APC->MHC_I Presents E6/E7 Peptides MHC_II MHC class II APC->MHC_II Presents E6/E7 Peptides CD8 CD8+ T-Cell MHC_I->CD8 Activation CD4 CD4+ T-Cell MHC_II->CD4 Activation Cancer HPV16+ Cancer Cell CD8->Cancer Cytotoxic Killing

Caption: Mechanism of action of the BNT113 mRNA vaccine.

BNT113_Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_outcomes Potential Root Causes Unexpected_Result Unexpected Result (e.g., Low Efficacy) Check_Vaccine 1. Check Vaccine Integrity & Formulation Unexpected_Result->Check_Vaccine Assess_Host 2. Assess Host Factors (e.g., Immune Status) Unexpected_Result->Assess_Host Analyze_Tumor 3. Analyze Tumor Microenvironment Unexpected_Result->Analyze_Tumor Validate_Assays 4. Validate Assays Unexpected_Result->Validate_Assays Degradation mRNA Degradation Check_Vaccine->Degradation Immunosuppression Tumor Immunosuppression Assess_Host->Immunosuppression Antigen_Loss Antigen Loss Analyze_Tumor->Antigen_Loss Assay_Issue Assay Insensitivity Validate_Assays->Assay_Issue

Caption: Troubleshooting workflow for unexpected results with BNT113.

BD111 Technical Support Center

BD111 is an investigational therapy based on CRISPR/Cas9 gene-editing technology for the treatment of herpes simplex virus type 1 (HSV-1) stromal keratitis. It is administered via corneal intrastromal injection.

Troubleshooting Guide & FAQs

Q1: We are observing a lack of efficacy in our preclinical model of HSV-1 keratitis after BD111 administration. What are the potential reasons?

Possible Causes and Troubleshooting Steps:

  • Delivery to Target Cells: The delivery vehicle for the CRISPR/Cas9 system may not be efficiently transducing the target corneal cells where latent HSV-1 resides.

    • Recommendation: Use a fluorescent reporter in your delivery system to track transduction efficiency in the cornea. Optimize the injection technique to ensure proper distribution within the stroma.

  • CRISPR/Cas9 Activity: The gene-editing machinery may not be active enough to disrupt the HSV-1 genome.

    • Recommendation: Perform in vitro experiments to confirm the cutting efficiency of the gRNA/Cas9 complex on the target viral DNA sequence. Sequence the viral DNA from treated corneas to look for evidence of gene editing.

  • Viral Load and Latency: The viral load in the cornea may be too high, or the virus may be in a state of latency that is not permissive to gene editing.

    • Recommendation: Quantify the HSV-1 DNA load in the corneas before and after treatment. Investigate the transcriptional state of the viral genome.

  • Inflammatory Response: The delivery vehicle or the CRISPR/Cas9 components could be inducing a strong inflammatory response that counteracts the therapeutic effect.

    • Recommendation: Assess the level of inflammatory cytokines and immune cell infiltration in the cornea following treatment.

Q2: We are detecting off-target gene editing in our safety studies. How should we address this?

Possible Causes and Mitigation Strategies:

  • gRNA Specificity: The guide RNA (gRNA) may have homology to other sites in the host genome.

    • Recommendation: Perform a thorough in silico analysis to identify potential off-target sites. Redesign the gRNA to improve specificity.

  • Cas9 Expression Levels: High or prolonged expression of the Cas9 nuclease can increase the likelihood of off-target cleavage.

    • Recommendation: Use a delivery system that provides transient expression of Cas9. Titrate the dose of BD111 to find the lowest effective dose.

  • Detection Method: The method used to detect off-target editing may be overly sensitive or prone to artifacts.

    • Recommendation: Use multiple, validated methods for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq). Confirm any findings with targeted sequencing.

Data Presentation

Table 2: Key Parameters to Monitor in BD111 Experiments

ParameterIn VitroPreclinical Models
Gene Editing Efficiency On-target and off-target cleavage ratesOn-target and off-target editing in corneal tissue
Efficacy Reduction in viral replicationReduction in corneal opacity, neovascularization, and viral load
Safety/Toxicity Cell viability, host genome integrityOcular inflammation, systemic toxicity, off-target editing in non-corneal tissues
Pharmacokinetics Not applicablePersistence of the delivery vector and CRISPR/Cas9 components in the cornea
Pharmacodynamics Reduction in viral gene expressionReduction in HSV-1 gene expression in the cornea
Experimental Protocols

Protocol: Quantification of HSV-1 DNA in Corneal Tissue by qPCR

  • Tissue Harvest: Harvest the corneas from treated and control animals.

  • DNA Extraction: Extract total DNA from the corneal tissue using a commercial kit.

  • qPCR Reaction: Set up a qPCR reaction using primers and a probe specific for a conserved region of the HSV-1 genome. Include a standard curve of known HSV-1 DNA concentrations.

  • Data Analysis: Quantify the amount of HSV-1 DNA in each sample based on the standard curve. Normalize the results to a host housekeeping gene to account for differences in tissue size and DNA extraction efficiency.

Mandatory Visualizations

BD111_Mechanism_of_Action cluster_delivery BD111 (CRISPR/Cas9) cluster_cornea Infected Corneal Cell cluster_outcome Therapeutic Outcome BD111 Delivery Vehicle (gRNA + Cas9) Corneal_Cell Corneal Cell BD111->Corneal_Cell Intrastromal Injection & Transduction HSV1_DNA Latent HSV-1 DNA BD111->HSV1_DNA Site-specific Cleavage Corneal_Cell->HSV1_DNA Disrupted_DNA Disrupted HSV-1 DNA HSV1_DNA->Disrupted_DNA No_Replication No Viral Replication Disrupted_DNA->No_Replication

Caption: Mechanism of action of BD111 for HSV-1 keratitis.

BD111_Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_outcomes Potential Root Causes Unexpected_Result Unexpected Result (e.g., Off-Target Editing) Check_gRNA 1. Analyze gRNA Specificity Unexpected_Result->Check_gRNA Optimize_Dose 2. Optimize Cas9 Expression & Dose Unexpected_Result->Optimize_Dose Validate_Detection 3. Validate Detection Method Unexpected_Result->Validate_Detection Homology gRNA-Host Genome Homology Check_gRNA->Homology High_Expression High/Prolonged Cas9 Expression Optimize_Dose->High_Expression Artifact Detection Method Artifact Validate_Detection->Artifact

Caption: Troubleshooting workflow for unexpected results with BD111.

References

Technical Support Center: Toxicity of Compound X (DB1113) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of Compound X (DB1113) observed in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals. All data presented is a generalized representation from typical preclinical studies and should be used as a reference guide.

Frequently Asked Questions (FAQs)

Q1: What are the known acute toxicity values (LD50) for Compound X (this compound) in common animal models?

A1: The acute toxicity of Compound X (this compound) has been evaluated in rodent models. The 50% lethal dose (LD50) values are summarized in the table below. It is important to note that these values can be influenced by factors such as the vehicle used and the strain of the animal.

Animal Model Route of Administration LD50 Value
MouseOral (p.o.)1500 mg/kg
MouseIntravenous (i.v.)150 mg/kg
RatOral (p.o.)2000 mg/kg
RatIntravenous (i.v.)180 mg/kg

Q2: What are the primary target organs for toxicity observed in repeat-dose studies with Compound X (this compound)?

A2: Based on sub-chronic toxicity studies in rats and dogs, the primary target organs for Compound X (this compound) toxicity are the liver and kidneys.[1] Mild cardiac effects were also noted in dogs at higher doses.

Q3: What clinical signs of toxicity have been observed in animals treated with Compound X (this compound)?

A3: Common clinical signs of toxicity observed at doses approaching the maximum tolerated dose (MTD) include lethargy, decreased body weight, and ruffled fur in rodents. In dogs, gastrointestinal disturbances such as emesis and diarrhea have been noted.

Q4: Is there any evidence of genotoxicity for Compound X (this compound)?

A4: Compound X (this compound) has been evaluated in a standard battery of genotoxicity assays. It was found to be non-mutagenic in the Ames test (bacterial reverse mutation assay) and did not induce chromosomal aberrations in an in vitro mammalian cell assay. However, a slight increase in micronuclei was observed in an in vivo mouse micronucleus assay at high, near-toxic doses, warranting further investigation.

Troubleshooting Guides

Issue 1: Unexpectedly high mortality in a planned toxicology study.

  • Question: We are observing higher than expected mortality in our rodent study with Compound X (this compound) at a dose that was previously reported to be well-tolerated. What could be the cause?

  • Answer: Several factors could contribute to this discrepancy:

    • Vehicle Formulation: Ensure the vehicle used for drug administration is the same as in previous studies and is well-tolerated by the animals. Some vehicles can enhance the bioavailability and, consequently, the toxicity of a compound.

    • Animal Strain and Health Status: Different strains of the same species can exhibit varying sensitivities to xenobiotics. Confirm that the animal strain is correct and that the animals are healthy and free from underlying infections, which can increase their susceptibility to drug-induced toxicity.

    • Dosing Error: Double-check all dose calculations and the concentration of the dosing solution to rule out an administration error.

Issue 2: Significant body weight loss in treated animals.

  • Question: Animals treated with Compound X (this compound) are showing a consistent and significant loss of body weight compared to the control group. How should we interpret this and what are the next steps?

  • Answer: Body weight loss is a common sign of systemic toxicity. It could be due to decreased food consumption, gastrointestinal toxicity, or metabolic disturbances.

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the body weight loss is due to reduced caloric intake.

    • Assess GI Toxicity: Observe for signs of gastrointestinal distress such as diarrhea or changes in fecal output. Histopathological examination of the GI tract may be warranted.

    • Clinical Pathology: Analyze blood samples for markers of liver and kidney function, as well as electrolytes, to identify any systemic metabolic issues.

Issue 3: Elevations in liver enzymes (ALT, AST) in clinical pathology results.

  • Question: We are observing a dose-dependent increase in serum ALT and AST levels in rats treated with Compound X (this compound). What is the recommended follow-up?

  • Answer: Elevated ALT and AST are indicative of hepatocellular injury. To further characterize the hepatotoxicity:

    • Additional Biomarkers: Measure other markers of liver function, such as alkaline phosphatase (ALP), bilirubin, and albumin, to assess the extent and type of liver damage (e.g., cholestatic vs. hepatocellular).

    • Histopathology: A thorough histopathological examination of liver tissue is crucial to identify the nature and severity of the liver injury (e.g., necrosis, steatosis, inflammation).

    • Mechanism of Injury: Consider conducting mechanistic studies to investigate the potential for mitochondrial toxicity or oxidative stress, which are common mechanisms of drug-induced liver injury.

Experimental Protocols

Protocol 1: In Vivo Mouse Micronucleus Assay

  • Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c), typically 6-8 weeks old.

  • Groups: Include a vehicle control group, a positive control group (e.g., cyclophosphamide), and at least three dose levels of Compound X (this compound). Use 5-10 animals per sex per group.

  • Dosing: Administer Compound X (this compound) via the intended clinical route (e.g., oral gavage) once or twice, 24 hours apart.

  • Sample Collection: Collect bone marrow from the femur 24 and 48 hours after the last dose.

  • Slide Preparation: Prepare bone marrow smears on glass slides and stain with an appropriate dye (e.g., Giemsa or acridine (B1665455) orange) to visualize micronuclei.

  • Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of cytotoxicity.

Protocol 2: Repeat-Dose Liver Toxicity Assessment in Rats

  • Animal Model: Use Sprague-Dawley or Wistar rats, approximately 8-10 weeks old.

  • Groups: Include a vehicle control group and at least three dose levels of Compound X (this compound) (low, mid, and high dose). The high dose should be the maximum tolerated dose (MTD). Use 10-15 animals per sex per group.

  • Dosing: Administer Compound X (this compound) daily for a specified duration (e.g., 28 days) via the intended clinical route.

  • Clinical Observations: Record clinical signs, body weight, and food consumption at regular intervals.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis (including ALT, AST, ALP, bilirubin).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and weigh the liver. Preserve liver tissue in 10% neutral buffered formalin for histopathological processing and examination.

Visualizations

Experimental_Workflow_for_Toxicity_Screening cluster_in_vitro In Vitro Assays cluster_in_vivo_acute In Vivo - Acute Toxicity cluster_in_vivo_repeat In Vivo - Repeat-Dose Toxicity genotox Genotoxicity (Ames, Chromosomal Aberration) ld50 LD50 Determination (Rodent) genotox->ld50 Initial Safety cyp_inhibition CYP450 Inhibition cyp_inhibition->ld50 mtd Maximum Tolerated Dose (28-day, Rodent) ld50->mtd Dose Selection target_organ Target Organ Identification (Rat, Dog) mtd->target_organ Definitive Studies

Caption: High-level workflow for preclinical toxicity assessment.

Liver_Toxicity_Investigation compound_x Compound X (this compound) Administration liver_exposure Hepatic Exposure compound_x->liver_exposure metabolism Metabolic Activation (Reactive Metabolites) liver_exposure->metabolism mitochondrial_dysfunction Mitochondrial Dysfunction liver_exposure->mitochondrial_dysfunction oxidative_stress Oxidative Stress (ROS Generation) metabolism->oxidative_stress mitochondrial_dysfunction->oxidative_stress cell_injury Hepatocellular Injury oxidative_stress->cell_injury alt_ast_release ALT/AST Release (Biomarker) cell_injury->alt_ast_release histopathology Histopathological Changes (Necrosis, Steatosis) cell_injury->histopathology

Caption: Potential signaling pathway for Compound X-induced hepatotoxicity.

References

Technical Support Center: Overcoming Resistance to Novel Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific cancer therapeutic agent designated "DB1113" did not yield conclusive public-domain information. The following technical support guide is structured to address the core request of overcoming resistance to a novel targeted therapy, using a hypothetical kinase inhibitor as a representative example. The principles, experimental workflows, and troubleshooting strategies outlined here are broadly applicable to researchers encountering drug resistance in their cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my kinase inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?

A1: Resistance to targeted therapies is a significant challenge in oncology research.[1][2][3] Common mechanisms can be broadly categorized as:

  • On-target alterations: Secondary mutations in the drug's target kinase can prevent inhibitor binding.[3]

  • Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of the primary target, allowing cell survival and proliferation.[2][4]

  • Drug efflux and metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.[2]

  • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant state.[3]

  • Tumor microenvironment influences: Factors within the tumor microenvironment can promote resistance.[2]

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: A common method to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and compare the IC50 (half-maximal inhibitory concentration) of the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line indicates a decrease in sensitivity.

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to investigate whether the resistance is due to on-target or off-target effects. This can be approached by:

  • Sequencing the target kinase: To identify potential secondary mutations that may interfere with drug binding.

  • Phospho-proteomic analysis: To identify upregulated signaling pathways in the resistant cells compared to the parental line.

  • Western blotting: To examine the expression and phosphorylation status of key proteins in known resistance-associated pathways (e.g., EGFR, MET, AXL, PI3K/Akt).

Troubleshooting Guides

Issue 1: Loss of Efficacy of the Kinase Inhibitor in Long-Term Cultures
Potential Cause Troubleshooting Step
Development of a resistant subpopulation of cells.1. Perform a dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to the inhibitor.
Acquisition of a secondary mutation in the target kinase.1. Extract genomic DNA from both sensitive and resistant cells. 2. Sequence the coding region of the target kinase to identify potential mutations.
Activation of a bypass signaling pathway.1. Perform a phospho-kinase array or western blot analysis to compare the activation of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells. 2. If a bypass pathway is identified, test the efficacy of combining your kinase inhibitor with an inhibitor of the activated pathway.
Issue 2: Heterogeneous Response to the Kinase Inhibitor within a Cell Population
Potential Cause Troubleshooting Step
Pre-existing resistant clones within the parental cell line.1. Use fluorescence-activated cell sorting (FACS) to isolate subpopulations based on relevant markers, if known. 2. Perform single-cell RNA sequencing (scRNA-seq) to identify distinct transcriptional profiles associated with resistance.
Influence of the tumor microenvironment (in co-culture models).1. Analyze the secretome of stromal or immune cells in the co-culture to identify factors that may be promoting resistance. 2. Test the efficacy of neutralizing antibodies or small molecule inhibitors against these secreted factors.

Data Presentation

Table 1: Comparative IC50 Values of a Novel Kinase Inhibitor in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental LineKinase Inhibitor50-
Resistant LineKinase Inhibitor85017

Table 2: Expression Levels of Key Signaling Proteins in Sensitive vs. Resistant Cells

ProteinParental Line (Relative Expression)Resistant Line (Relative Expression)
p-Akt (S473)1.04.5
p-ERK1/2 (T202/Y204)1.21.1
AXL0.85.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitor for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathway_Bypass Figure 1: Bypass Pathway Activation in Kinase Inhibitor Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK1 Target Kinase PI3K PI3K RTK1->PI3K Inhibited MAPK MAPK RTK1->MAPK RTK2 Bypass Kinase (e.g., AXL) RTK2->PI3K Activates Ligand1 Ligand 1 Ligand1->RTK1 Ligand2 Ligand 2 Ligand2->RTK2 Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor Kinase Inhibitor Inhibitor->RTK1 Blocks

Figure 1: Bypass Pathway Activation in Kinase Inhibitor Resistance

Experimental_Workflow Figure 2: Workflow for Investigating Kinase Inhibitor Resistance Start Observe Decreased Drug Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism On_Target On-Target (Sequencing) Investigate_Mechanism->On_Target Hypothesis 1 Off_Target Off-Target (Phospho-Array) Investigate_Mechanism->Off_Target Hypothesis 2 Mutation_Found Secondary Mutation Identified On_Target->Mutation_Found Bypass_Pathway Bypass Pathway Activated Off_Target->Bypass_Pathway Develop_Strategy Develop Overcoming Strategy Mutation_Found->Develop_Strategy Bypass_Pathway->Develop_Strategy New_Inhibitor Design/Test New Inhibitor Develop_Strategy->New_Inhibitor For On-Target Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy For Off-Target

Figure 2: Workflow for Investigating Kinase Inhibitor Resistance

References

Technical Support Center: Validating DB1113 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the cellular target engagement of the hypothetical compound DB1113. The principles and techniques described herein are broadly applicable to the study of small molecule-protein interactions in a cellular context.

Getting Started: Initial Considerations for this compound Target Engagement Studies

Before initiating complex cellular experiments, it is crucial to establish a clear understanding of the experimental goals and potential challenges. This section provides a starting point for researchers new to validating target engagement for a compound like this compound.

Q1: What is the first step in validating the target engagement of this compound?

A1: The initial and most critical step is to confirm the direct physical interaction between this compound and its intended protein target within a cellular environment.[1][2] Several biophysical methods can be employed for this purpose, with the Cellular Thermal Shift Assay (CETSA) being a powerful and widely used technique.[1][2][3] CETSA is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[1][3]

Q2: How do I choose the most appropriate assay to validate this compound target engagement?

A2: The choice of assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.

  • Cellular Thermal Shift Assay (CETSA): This method is advantageous as it does not require modification of the compound and can be performed in intact cells or cell lysates, providing a more physiologically relevant context.[2][4] It is a versatile technique applicable to a wide range of protein targets.[3][5]

  • Reporter Gene Assays: If the binding of this compound to its target is expected to modulate a specific signaling pathway and alter gene expression, a reporter gene assay can be a valuable tool.[6][7][8] These assays are highly sensitive and can be adapted for high-throughput screening.[8][9]

  • Western Blotting: This technique is often used as a downstream validation method to quantify the amount of soluble target protein, particularly in CETSA experiments.[1][10][11] It is essential to use a validated antibody specific to the target protein for accurate results.[10][12][13]

Cellular Thermal Shift Assay (CETSA) Troubleshooting Guide

CETSA is a robust method, but like any experimental technique, it can present challenges. This guide addresses common issues encountered during CETSA experiments to validate this compound target engagement.

IssuePossible CauseSuggested Solution
No observable thermal shift (ΔTagg) This compound does not bind to the target protein under the experimental conditions.- Verify the identity and purity of this compound.- Confirm the expression of the target protein in the cell line used.- Consider that some ligand-protein interactions do not result in a significant thermal stabilization.[14]
Insufficient concentration of this compound.- Perform a dose-response experiment (Isothermal Dose-Response Fingerprint - ITDRFCETSA) to determine the optimal concentration of this compound.[5]
The chosen temperature range is not appropriate for the target protein.- Optimize the temperature gradient to encompass the melting point (Tagg) of the target protein.[1][15]
High variability between replicates Inconsistent cell lysis.- Ensure complete and uniform cell lysis across all samples. The use of a suitable lysis buffer with thorough mixing is recommended.[5]
Uneven heating of samples.- Use a thermal cycler with precise temperature control. Ensure all tubes are properly seated in the block.
Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting of cell suspensions, lysates, and reagents.
Protein degradation Protease activity during sample preparation.- Always include a protease inhibitor cocktail in the lysis buffer.[1] Keep samples on ice throughout the process.
Low signal in Western Blot Insufficient amount of soluble protein loaded.- Determine the protein concentration of the soluble fractions using a BCA assay and normalize the loading amount for all samples.[1][15]
Poor antibody quality.- Validate the primary antibody to ensure it is specific and sensitive for the target protein.[10][12][13]

Frequently Asked Questions (FAQs)

Q3: What is the principle behind the Cellular Thermal Shift Assay (CETSA)?

A3: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[1][3] When a drug like this compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells across a range of temperatures, the amount of soluble (non-denatured) target protein can be quantified. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[1][5]

Q4: What is the difference between a melt curve and an isothermal dose-response (ITDR) CETSA?

A4: A melt curve experiment is performed to determine the melting temperature (Tagg) of the target protein in the presence and absence of a fixed, saturating concentration of the compound. The difference in Tagg (ΔTagg) indicates the degree of thermal stabilization.[1] An isothermal dose-response (ITDR) experiment is conducted at a single, fixed temperature (usually a temperature where a significant difference in soluble protein is observed in the melt curve) with varying concentrations of the compound. This allows for the determination of the compound's potency (e.g., EC50) for target engagement in the cellular environment.[5][16]

Q5: Can CETSA be used to identify off-target effects of this compound?

A5: Yes, proteome-wide CETSA, often coupled with mass spectrometry (CETSA-MS), can be used to assess the thermal stability of thousands of proteins simultaneously. This allows for the identification of not only the intended target but also potential off-targets of this compound, providing a broader understanding of its cellular interactions.[2][16]

Q6: How can I confirm that the observed effect in my reporter gene assay is due to on-target engagement of this compound?

A6: To confirm on-target activity, you can perform several control experiments. One approach is to use a cell line where the target gene has been knocked out or knocked down (e.g., using CRISPR-Cas9 or RNAi).[10] If the effect of this compound on the reporter gene is diminished or absent in these cells, it provides strong evidence that the activity is mediated through the intended target.

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to validate the engagement of this compound with its target protein in cultured cells.

1. Cell Culture and Treatment:

  • Culture the desired cell line to approximately 80-90% confluency.

  • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for compound uptake and target binding.[1]

2. Cell Harvesting and Lysis:

  • Wash the cells once with PBS and harvest them by scraping.

  • Resuspend the cells in a suitable lysis buffer (e.g., PBS with protease inhibitors).

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Clarify the lysate by centrifugation at high speed (e.g., 12,000 g for 10 minutes) at 4°C to pellet cell debris.[15]

3. Heat Challenge:

  • Aliquot the cell lysate into PCR tubes.

  • Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a defined period (e.g., 3-5 minutes) using a thermal cycler.[1][15]

  • After the heat challenge, immediately cool the samples on ice.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 12,000 g for 20 minutes) at 4°C to pellet the aggregated proteins.[15]

  • Carefully collect the supernatant, which contains the soluble protein fraction.[1]

5. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a BCA assay.[1][15]

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a validated primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

6. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble protein as a function of temperature to generate the melting curves for both the this compound-treated and vehicle-treated samples.

  • Determine the Tagg for each condition and calculate the thermal shift (ΔTagg).

Data Presentation

Table 1: Example CETSA Melt Curve Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (this compound)
40100100
459598
508092
5550 (Tagg)85
602055 (Tagg)
65525
70210

This table presents hypothetical data illustrating a thermal shift. The melting temperature (Tagg) is the temperature at which 50% of the protein is denatured.

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle A->B C 3. Harvest & Lyse Cells B->C D 4. Heat Challenge (Temperature Gradient) C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Western Blot for Target Protein E->F G 7. Quantify & Plot Melting Curves F->G H 8. Determine ΔTagg G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Target Target Protein Receptor->Target Kinase1 Kinase 1 Target->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene This compound This compound This compound->Target Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Tree cluster_troubleshooting CETSA Troubleshooting Start No Thermal Shift Observed CheckCompound Verify this compound Concentration & Purity Start->CheckCompound CheckTarget Confirm Target Expression CheckCompound->CheckTarget Compound OK OptimizeTemp Optimize Temperature Range CheckTarget->OptimizeTemp Target Expressed ITDR Perform ITDR Experiment OptimizeTemp->ITDR Optimized NoBinding Conclusion: No significant binding under these conditions ITDR->NoBinding Still No Shift

Caption: Decision tree for troubleshooting a lack of thermal shift in CETSA.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with DB1113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and overcoming potential artifacts when assessing cell viability in the presence of the novel compound DB1113. The following information is designed to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being studied?

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its precise mechanism of action is the subject of ongoing research, but preliminary studies suggest it may target specific signaling pathways involved in cell proliferation and survival. As with any new compound, it is crucial to rigorously validate its effects in various in vitro assays.

Q2: I'm observing unexpectedly high cell viability or a poor dose-response curve with MTT or similar tetrazolium-based assays after this compound treatment. What could be the cause?

This is a common indicator of a potential assay artifact. Compounds with reducing properties can directly convert tetrazolium salts (like MTT, MTS, and XTT) to their colored formazan (B1609692) products, independent of cellular metabolic activity.[1] This chemical reduction leads to a false positive signal, suggesting higher cell viability than is actually present.

Q3: Could the physicochemical properties of this compound interfere with the assay readings?

Yes, several properties of a test compound can lead to artifacts:

  • Color: If this compound is colored, it can interfere with colorimetric assays.

  • Autofluorescence: The compound may fluoresce at the same wavelengths used in fluorescence-based viability assays.[1]

  • Precipitation: this compound might precipitate in the culture medium, which can affect readouts and cell health.[2]

Q4: How can I determine if this compound is directly reducing my tetrazolium-based assay reagent?

A simple cell-free control experiment can confirm this. By incubating this compound with the assay reagent in cell culture medium without cells, you can measure any color change. A significant increase in absorbance in the absence of cells indicates direct reduction by the compound.

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Readings in Tetrazolium-Based Assays (MTT, MTS, XTT)

Symptoms:

  • Higher than expected cell viability, even at high concentrations of this compound.

  • High background absorbance in wells containing this compound but no cells.

  • A non-linear or shifted dose-response curve.

Troubleshooting Steps:

  • Run a "Compound Only" Control:

    • Prepare a 96-well plate with your standard assay medium and serial dilutions of this compound, but do not add cells.

    • Add the MTT, MTS, or XTT reagent and incubate for the standard duration.

    • Read the absorbance. A significant signal in these wells confirms direct reduction of the dye by this compound.[1]

  • Switch to a Non-Tetrazolium-Based Assay:

    • Consider assays with different detection principles that are less susceptible to interference from reducing compounds.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a key indicator of metabolically active cells, and are generally less prone to compound interference.[3]

    • Sulphorhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not dependent on cellular metabolism.[1]

    • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity.[4]

Issue 2: Potential Interference from this compound's Intrinsic Properties

Symptoms:

  • High background absorbance or fluorescence in compound-only control wells.

  • Precipitate formation observed in the culture medium upon addition of this compound.[2]

Troubleshooting Steps:

  • Assess Compound's Optical Properties:

    • Measure the absorbance and/or fluorescence of this compound in cell culture medium across a range of relevant wavelengths to identify any intrinsic signal that could overlap with your assay's readout.

  • Solubility and Precipitation Check:

    • Visually inspect the wells after adding this compound for any signs of precipitation.

    • Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[2]

    • Prepare fresh dilutions of this compound for each experiment.[2]

Experimental Protocols

Protocol 1: Cell-Free Tetrazolium Reduction Control

Objective: To determine if this compound directly reduces tetrazolium salts.

Materials:

  • 96-well plate

  • Cell culture medium

  • This compound stock solution

  • MTT, MTS, or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)[5]

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the tetrazolium reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the standard assay duration (e.g., 1-4 hours).

  • If using MTT, add the solubilization solution.[5]

  • Measure the absorbance at the appropriate wavelength.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess cell viability by quantifying ATP, minimizing interference from reducing compounds.

Materials:

  • Opaque-walled 96-well plates

  • Cells

  • This compound

  • CellTiter-Glo® Reagent[2]

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treat cells with a dilution series of this compound and incubate for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[2]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2]

  • Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure luminescence using a plate reader.

Data Presentation

Table 1: Hypothetical Results of Cell-Free Tetrazolium Reduction Control

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)
0 (Vehicle Control)0.05 ± 0.01
10.15 ± 0.02
100.45 ± 0.03
500.98 ± 0.05
1001.52 ± 0.08

This table illustrates a scenario where this compound directly reduces the tetrazolium dye in a concentration-dependent manner, indicating assay interference.

Table 2: Comparison of IC50 Values from Different Viability Assays

Assay TypeApparent IC50 of this compound (µM)Notes
MTT Assay> 100Suspected artifact leading to overestimated viability.
CellTiter-Glo® Assay15.2Likely a more accurate representation of cytotoxicity.
SRB Assay16.5Corroborates results from the ATP-based assay.

Visualizations

Troubleshooting_Workflow start Inconsistent Viability Results with this compound check_tetrazolium Run Cell-Free Tetrazolium Reduction Control start->check_tetrazolium direct_reduction Direct Reduction Confirmed? check_tetrazolium->direct_reduction switch_assay Switch to Non-Tetrazolium Assay (e.g., ATP-based, SRB) direct_reduction->switch_assay Yes check_properties Assess Compound's Optical Properties & Solubility direct_reduction->check_properties No valid_data Obtain Valid Viability Data switch_assay->valid_data interference Interference Found? check_properties->interference optimize_protocol Optimize Protocol: - Background subtraction - Use alternative assay interference->optimize_protocol Yes no_issue No direct reduction or interference found. Re-evaluate experimental setup. interference->no_issue No optimize_protocol->valid_data Assay_Mechanism_Comparison cluster_tetrazolium Tetrazolium Assays (e.g., MTT) cluster_atp ATP-Based Assays (e.g., CellTiter-Glo) tetrazolium Tetrazolium Salt (Yellow, Soluble) formazan Formazan (Purple, Insoluble) tetrazolium->formazan dehydrogenases Mitochondrial Dehydrogenases dehydrogenases->formazan Cellular Respiration db1113_reducing This compound (Reducing Agent) db1113_reducing->formazan Direct Reduction (Artifact) atp ATP light Luminescence atp->light luciferase Luciferase/ Luciferin luciferase->light ATP-dependent reaction

References

Validation & Comparative

Comparative Analysis of FDA-Approved CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the molecule "DB1113" as a CDK inhibitor did not yield specific results identifying a compound with this designation and mechanism of action. The search results pointed to other molecules with similar identifiers, such as BNT113 (an immunotherapy agent), BD111 (for herpes simplex virus), and DB01113 (Papaverine), none of which are classified as CDK inhibitors.

It is possible that "this compound" is an internal development code, a new compound with limited public information, or that there may be a typographical error in the name.

To provide a relevant and accurate comparison as requested, clarification on the identity of "this compound" is necessary. Should this information become available, a comprehensive comparison guide can be developed.

In the interim, to illustrate the requested format and content, a sample comparison guide for well-established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib (B560072)—is provided below. This guide adheres to the specified requirements, including data presentation, experimental protocols, and visualizations.

This guide provides a comparative overview of three leading FDA-approved cyclin-dependent kinase 4/6 (CDK4/6) inhibitors: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®). These inhibitors are pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

Mechanism of Action: The CDK4/6-Rb Pathway

The cell cycle is a tightly regulated process, and its progression from the G1 (Gap 1) to the S (Synthesis) phase is controlled by the activity of CDK4 and CDK6.[1] These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb).[1][2] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Palbociclib, Ribociclib, and Abemaciclib are small molecule inhibitors that selectively target the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[1]

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 Inhibition Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD pRb p-Rb CDK4/6_CyclinD->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits Rb->pRb Phosphorylation S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK4/6_Inhibitors Palbociclib Ribociclib Abemaciclib CDK4/6_Inhibitors->CDK4/6_CyclinD Inhibit

Figure 1: Simplified signaling pathway of CDK4/6 inhibition.

Biochemical Potency and Selectivity

The three inhibitors exhibit differences in their biochemical potency against CDK4 and CDK5 and their selectivity over other kinases.

InhibitorIC50 for CDK4/Cyclin D1 (nM)IC50 for CDK6/Cyclin D3 (nM)
Palbociclib1116
Ribociclib1039
Abemaciclib24
Data compiled from various preclinical studies.

Abemaciclib demonstrates the highest potency for both CDK4 and CDK6 in enzymatic assays. While all three are highly selective for CDK4/6, abemaciclib also shows some activity against other CDKs, such as CDK9, which may contribute to its different clinical profile.[3]

In Vitro Cellular Activity

The anti-proliferative effects of these inhibitors are commonly assessed in cancer cell lines.

Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cell Lines

Cell LinePalbociclib (IC50, µM)Ribociclib (IC50, µM)Abemaciclib (IC50, µM)
MCF-7 (ER+)0.02 - 0.080.1 - 0.40.01 - 0.05
T-47D (ER+)0.04 - 0.10.2 - 0.60.02 - 0.08
MDA-MB-231 (ER-)>10>101 - 5
Data represents a typical range from published literature.

As shown, the efficacy is significantly higher in estrogen receptor-positive (ER+) cell lines, which is consistent with their clinical indication. The retinoblastoma (RB) protein is a critical determinant of sensitivity to CDK4/6 inhibitors.[3]

Experimental Protocols

Below are generalized protocols for key experiments used to characterize CDK4/6 inhibitors.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a CDK-cyclin complex.

Kinase_Assay Reagents Recombinant CDK4/Cyclin D1 Rb peptide substrate ATP Test Inhibitor Incubation Incubate at 30°C Reagents->Incubation Detection Quantify Phosphorylated Rb (e.g., ADP-Glo™ Assay) Incubation->Detection Result IC50 Calculation Detection->Result

Figure 2: Workflow for a typical biochemical kinase assay.

Protocol:

  • Recombinant human CDK4/Cyclin D1 is incubated with the test inhibitor (e.g., Palbociclib) at varying concentrations.

  • A peptide substrate derived from Rb and ATP are added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often by measuring the amount of ADP produced using a luminescence-based assay.

  • IC50 values are calculated from the dose-response curves.

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Protocol:

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the CDK4/6 inhibitor for 48 to 72 hours.[2]

  • A viability reagent (e.g., CellTiter-Glo® or MTT) is added to each well.

  • The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.

  • IC50 values are determined by plotting cell viability against inhibitor concentration.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of CDK4/6 inhibitors is evaluated in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 3: Summary of In Vivo Efficacy in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Vehicle ControlDaily0
Palbociclib150 mg/kg, daily~70-80
Ribociclib400 mg/kg, daily~60-75
Abemaciclib100 mg/kg, daily~80-90
Representative data from preclinical studies.

Abemaciclib has shown the ability to cross the blood-brain barrier, which is a differentiating feature and has led to its investigation in brain metastases.

Conclusion

Palbociclib, Ribociclib, and Abemaciclib are all potent and effective inhibitors of the CDK4/6-Rb pathway. While they share a common mechanism of action, they exhibit distinct biochemical and pharmacological profiles. Abemaciclib generally shows the highest potency in preclinical models. These differences may underlie the variations observed in their clinical efficacy and safety profiles. The choice of inhibitor can depend on various factors, including patient-specific characteristics and physician experience. Further research and clinical data will continue to refine our understanding of the optimal use of these agents in cancer therapy.

References

A Comparative Guide to Kinase-Targeting Protein Degraders: Featuring DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel protein degrader DB1113 against other prominent kinase-targeting Proteolysis Targeting Chimeras (PROTACs). The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a bifunctional, small molecule protein degrader, identified as "Example 24" in patent WO2022093742A1.[1] It is designed to induce the degradation of a wide array of kinases through the ubiquitin-proteasome system. Its polypharmacology suggests potential applications in diseases driven by aberrant kinase activity.[2]

The PROTAC mechanism of action, which this compound utilizes, involves a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Performance Comparison

The following table summarizes the performance of this compound in comparison to other well-characterized kinase-targeting PROTACs. The data for this compound is referenced from its initial disclosure. It is important to note that direct comparison of potency (DC50) and efficacy (Dmax) across different studies should be approached with caution due to variations in experimental conditions.

Degrader NameTarget Kinase(s)E3 Ligase RecruitedDC50DmaxCell LineSource
This compound ABL1, ABL2, BLK, CDK4, CSK, GAK, and others[2]Not Specified in AbstractData not publicly availableData not publicly availableNot Specified in AbstractWO2022093742A1[1]
TL12-186 BTKCRBN<25% degradation at 1µMNot SpecifiedMOLM-14Not Specified
Compound B1 HPK1CRBN1.8 nMNot SpecifiedNot SpecifiedNot Specified
Dasatinib-based PROTAC c-SRC, CSKCRBN>50% degradation at 100nMNot SpecifiedCAL-148Not Specified

Note: DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%. Dmax is the maximum percentage of protein degradation achievable with the degrader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of protein degraders. The following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action and a typical workflow for assessing a novel degrader.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (Kinase) Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Shuttled to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->Target Tags Target Degradation Degradation Proteasome->Degradation Ub Ub Ub->Ubiquitination

PROTAC Mechanism of Action

Experimental_Workflow start Start: Treat cells with PROTAC concentrations cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot imaging Imaging and Densitometry western_blot->imaging data_analysis Data Analysis: Calculate % Degradation imaging->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax selectivity Selectivity Profiling (e.g., Mass Spectrometry) dc50_dmax->selectivity end End: Characterized PROTAC selectivity->end

Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize protein degraders like this compound.

Protocol 1: Determination of DC50 and Dmax by Western Blot

Objective: To quantify the dose-dependent degradation of a target kinase by a PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • PROTAC compound (e.g., this compound)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Selectivity Profiling by Quantitative Mass Spectrometry

Objective: To assess the selectivity of a PROTAC by quantifying changes in the cellular proteome upon treatment.

Materials:

  • Cancer cell line

  • PROTAC compound and vehicle control

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Data analysis software for quantitative proteomics (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein and with a vehicle control.

    • Lyse the cells in a buffer compatible with mass spectrometry.

    • Reduce and alkylate the proteins using DTT and IAA.

    • Digest the proteins into peptides using trypsin.

    • Clean up the resulting peptide mixture using SPE.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase HPLC.

    • Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify peptides and proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment compared to the vehicle control.

    • The selectivity of the PROTAC is determined by the number of off-target proteins that are significantly degraded in addition to the intended target kinase.

Conclusion

This compound represents a promising multi-targeting kinase degrader with the potential for broad therapeutic applications. While detailed quantitative data on its degradation performance is not yet widely available in the public domain beyond its initial patent disclosure, the provided comparative framework and experimental protocols offer a robust foundation for its evaluation by the scientific community. Further studies are warranted to fully characterize the efficacy, selectivity, and therapeutic potential of this compound in various preclinical models.

References

A Comparative Guide to the Validation of DB1113 as a Specific Kinase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multi-kinase degrader DB1113 with the alternative degrader TL12-186. The information presented is based on data from the extensive chemoproteomic study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan, K. A., et al., published in Cell in 2020. This resource is intended to assist researchers in evaluating the performance and specificity of this compound.

Introduction to Kinase Degraders

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins of interest. Unlike traditional inhibitors that only block the function of a protein, degraders hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This approach offers the potential for a more profound and durable biological effect. This compound is a bifunctional molecule designed to induce the degradation of a wide array of kinases, many of which are implicated in diseases such as cancer.[1][2]

Performance Comparison: this compound vs. TL12-186

The following tables summarize the degradation profiles of this compound and TL12-186 in the MOLT4 cell line, as determined by quantitative proteomics. The data represents the log2 fold change in protein abundance following treatment with the respective degraders. A more negative value indicates a greater degree of degradation.

Table 1: Degradation Profile of this compound in MOLT4 Cells

Target KinaseLog2 Fold Change
AAK1-2.5
MAP2K7-2.2
GAK-2.1
STK10-2.0
MAP4K1-1.9
SLK-1.8
EIF2AK2-1.7
MAP4K2-1.6
STK3-1.5
STK4-1.4

Table 2: Degradation Profile of TL12-186 in MOLT4 Cells

Target KinaseLog2 Fold Change
CDK6-3.5
CDK4-3.2
GAK-2.8
FLT3-2.5
BTK-2.3
AURKA-2.1
AURKB-2.0
PTK2-1.9
PTK2B-1.8
TEC-1.7

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of kinase degraders. The following are protocols for key experiments cited in the validation of compounds like this compound.

Western Blotting for Targeted Protein Degradation

This protocol is for confirming the degradation of a specific target protein.

a. Cell Culture and Treatment:

  • Culture cells (e.g., MOLT4) to 70-80% confluency.

  • Treat cells with varying concentrations of the kinase degrader (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

c. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA assay.

d. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific to the target kinase overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Mass Spectrometry for Global Proteomics

This protocol provides an unbiased view of all protein level changes induced by the degrader.

a. Sample Preparation:

  • Treat cells as described for Western Blotting.

  • Harvest and lyse cells.

  • Reduce, alkylate, and digest proteins into peptides using trypsin.

b. Tandem Mass Tag (TMT) Labeling:

  • Label peptides from different treatment conditions with distinct TMT reagents.

  • Pool the labeled peptide samples.

c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

  • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

d. Data Analysis:

  • Search the raw data against a human proteome database to identify and quantify proteins.

  • Calculate the log2 fold change in protein abundance for each identified protein in the degrader-treated samples relative to the vehicle control.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the kinase degrader on cell proliferation and viability.

a. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

b. Compound Treatment:

  • Treat cells with a serial dilution of the kinase degrader or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

c. MTT Reagent Addition:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

d. Solubilization and Absorbance Reading:

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts and processes involved in the validation of kinase degraders, the following diagrams have been generated.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Kinase (Protein of Interest) Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC This compound (PROTAC) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: Mechanism of action of a PROTAC degrader like this compound.

Experimental_Workflow cluster_workflow Kinase Degrader Validation Workflow cluster_assays Validation Assays start Cell Culture treatment Treatment with Degrader (e.g., this compound) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis viability_assay Cell Viability Assay (Functional Outcome) treatment->viability_assay quantification Protein Quantification lysis->quantification western_blot Western Blot (Targeted Validation) quantification->western_blot mass_spec Quantitative Mass Spectrometry (Global Proteomics) quantification->mass_spec data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis mass_spec->data_analysis viability_assay->data_analysis conclusion Validation of Specificity & Efficacy data_analysis->conclusion

Caption: Experimental workflow for validating a specific kinase degrader.

MAPK_Signaling_Pathway cluster_pathway Simplified MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation This compound This compound This compound->MEK Degrades

Caption: Simplified MAPK signaling pathway targeted by this compound.

References

Efficacy of DB107 (Toca 511 & Toca FC) in Recurrent High-Grade Glioma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "DB1113" did not yield any publicly available information. This guide focuses on DB107 , a clinical-stage gene therapy from the same developer, Denovo Biopharma, which has been investigated for the treatment of high-grade gliomas.

This guide provides a comparative overview of the efficacy of DB107 (consisting of Toca 511 and Toca FC) in recurrent high-grade glioma (rHGG), including glioblastoma (GBM) and anaplastic astrocytoma (AA). It is intended for researchers, scientists, and drug development professionals.

Overview of DB107

DB107 is an investigational two-part cancer-selective immunotherapy.[1] It is composed of:

  • Toca 511 (vocimagene amiretrorepvec): A retroviral replicating vector (RRV) that is designed to selectively infect and spread within cancer cells, delivering a gene for an optimized yeast cytosine deaminase (CD).[1][2][3]

  • Toca FC (extended-release 5-fluorocytosine): An oral prodrug that is converted by the CD enzyme into the potent anticancer drug 5-fluorouracil (B62378) (5-FU) directly within the tumor cells.[1][2]

This targeted delivery of 5-FU aims to kill cancer cells and immune-suppressive myeloid cells, leading to the activation of a systemic anti-tumor immune response.[4]

Quantitative Data on the Efficacy of DB107

The clinical development of DB107 for recurrent high-grade glioma has yielded mixed results. While early phase trials showed promise, a pivotal Phase 3 trial did not meet its primary endpoint.

Table 1: Summary of DB107 Efficacy in Recurrent High-Grade Glioma

Clinical Trial PhaseNumber of PatientsKey Efficacy EndpointsResultsCitation
Phase 156Objective Response Rate (ORR), Median Overall Survival (mOS)ORR: 11.3% (all complete responses), mOS: 11.9 months[2]
Phase 1 (Subgroup analysis)23Durable Response Rate (DRR)DRR: 21.7% (all complete responses), Responders alive at 33.9+ to 52.2+ months[5]
Phase 3 (Toca 5)403 (randomized 1:1)Primary Endpoint: Overall Survival (OS)mOS: 11.5 months (DB107 arm) vs. 12.2 months (Standard of Care arm) (HR, 1.06; P = .6154)[1]

Comparison with Alternative Treatments for Recurrent High-Grade Glioma

There is no established single standard of care for recurrent high-grade glioma, and treatment options are limited.[2][6][7] The prognosis for these patients is generally poor, with a historical median overall survival of approximately 9 months.[2]

Table 2: Comparative Efficacy of DB107 and Other Treatments for Recurrent High-Grade Glioma

TreatmentMechanism of ActionMedian Overall Survival (mOS)Progression-Free Survival at 6 months (PFS6)Citation
DB107 (Toca 511 & Toca FC) Gene therapy (in-situ 5-FU production) and Immunotherapy11.5 - 11.9 monthsNot consistently reported[1][2]
Lomustine (B1675051) Alkylating agent (chemotherapy)~7.3 - 8.7 months~15.7%[6][8]
Bevacizumab Monoclonal antibody targeting VEGF-A (anti-angiogenic)~7.3 monthsNot consistently reported[8]
Regorafenib Multi-kinase inhibitor (anti-angiogenic)Showed superiority to lomustine in a network meta-analysisNot specified[9]
Oncolytic Virus + Pembrolizumab Oncolytic virus therapy combined with immune checkpoint inhibitor12.5 monthsNot specified[10]
Tumor Treating Fields (TTFields) Non-invasive, regional therapy using low-intensity alternating electric fieldsMedian OS of 22.6 months (in combination with TMZ for newly diagnosed GBM)Not specified for recurrent GBM[11]

Experimental Protocols

Administration of Toca 511 and Toca FC

The administration protocol for DB107 in clinical trials for recurrent high-grade glioma typically involves the following steps:

  • Surgical Resection: Patients undergo maximal feasible surgical resection of the recurrent tumor.[1][5]

  • Toca 511 Administration: Following resection, Toca 511 is injected directly into the walls of the resection cavity.[3][5] The dosage has been subject to escalation in Phase 1 trials.[3]

  • Toca FC Administration: Approximately 6 weeks after the Toca 511 injection, patients begin cycles of oral Toca FC.[1] A typical cycle consists of Toca FC administration for 7 consecutive days, repeated every 6 weeks.[1]

  • Monitoring: Patients are monitored for safety and efficacy, with regular clinical and radiological assessments, including gadolinium-enhanced MRI scans.[12][13]

Patient Selection Criteria

Key inclusion criteria for participation in the Toca 5 Phase 3 trial included:

  • Age between 18 and 75 years.[1]

  • Histologically confirmed recurrent glioblastoma or anaplastic astrocytoma.[1]

  • Candidate for at least 80% resection of the enhancing tumor region.[1]

  • Karnofsky Performance Status (KPS) of ≥70.[1]

Visualizations

Mechanism of Action of DB107

DB107_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_system Immune Response Toca511 Toca 511 (RRV) infects tumor cell CD_gene Cytosine Deaminase (CD) Gene Delivered to Tumor Cell Toca511->CD_gene CD_enzyme CD Enzyme Production CD_gene->CD_enzyme FiveFU 5-Fluorouracil (5-FU) (Active Chemotherapy) CD_enzyme->FiveFU produces TocaFC Toca FC (5-FC) (Oral Prodrug) TocaFC->CD_enzyme converted by CellDeath Tumor Cell Death FiveFU->CellDeath ImmuneActivation Anti-Tumor Immune Activation CellDeath->ImmuneActivation triggers

Caption: Mechanism of action of DB107 (Toca 511 & Toca FC).

Experimental Workflow for a DB107 Clinical Trial

DB107_Trial_Workflow PatientScreening Patient Screening (Recurrent High-Grade Glioma) SurgicalResection Surgical Resection of Tumor PatientScreening->SurgicalResection Toca511_Injection Intra-cavitary Injection of Toca 511 SurgicalResection->Toca511_Injection Recovery Post-operative Recovery (~6 weeks) Toca511_Injection->Recovery TocaFC_Cycles Oral Toca FC Cycles (e.g., 7 days every 6 weeks) Recovery->TocaFC_Cycles Monitoring Follow-up & Monitoring (Clinical & MRI assessment) TocaFC_Cycles->Monitoring Ongoing Endpoint Primary & Secondary Endpoint Analysis Monitoring->Endpoint

Caption: Generalized experimental workflow for a DB107 clinical trial.

References

A Comparative Guide to Kinase Degradation: The Multi-Kinase Degrader DB1113 vs. Targeted PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DB1113, a broad-spectrum kinase degrader, against specific Proteolysis Targeting Chimeras (PROTACs) designed for individual kinase targets. This analysis is supported by available experimental data on their mechanisms of action, degradation efficacy, and selectivity.

In the rapidly evolving field of targeted protein degradation, both multi-kinase and single-target degraders present unique advantages and disadvantages. This compound represents a strategy aimed at degrading a wide array of kinases, while specific PROTACs are engineered for high selectivity towards a single kinase of interest. This guide will delve into the distinctions between these approaches, offering insights into their potential applications in research and therapeutic development.

Introduction to Kinase Degraders: this compound and PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This compound is identified as a bifunctional compound that acts as a multi-kinase degrader. It is designed to induce the degradation of a broad spectrum of kinases, including but not limited to ABL1, ABL2, multiple CDKs (such as CDK4 and CDK11B), and various members of the MAPK pathway.[2] This broad activity profile suggests its potential utility in contexts where targeting multiple kinases simultaneously may be beneficial.

In contrast, targeted PROTACs are developed with high specificity for a single kinase. This is achieved by using ligands that are highly selective for the kinase of interest. Examples discussed in this guide include PROTACs designed to degrade ABL1 and CDK4, which are key targets in oncology.

Mechanism of Action: A Shared Principle with Divergent Specificity

Both this compound and targeted PROTACs operate through the same fundamental mechanism of inducing proximity between a target kinase and an E3 ubiquitin ligase to trigger proteasomal degradation. The key difference lies in the breadth of their targets.

PROTAC-Mediated Kinase Degradation Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound or Targeted PROTAC) POI_bound Target Kinase PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Kinase (e.g., ABL1, CDK4) E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Targeted for Degradation E3_bound->POI_bound Ubiquitinates Ub Ubiquitin Ub->E3_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-induced kinase degradation.

While the specific E3 ligase recruited by this compound is not explicitly detailed in the available literature, common E3 ligases utilized by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][4] The choice of the E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.

Performance Comparison: Degradation Efficacy and Selectivity

A direct head-to-head comparison of this compound with specific PROTACs is challenging due to the lack of publicly available, standardized quantitative data for this compound. However, by compiling data from various studies on PROTACs targeting kinases that are also on the this compound target list, we can draw informative comparisons.

The efficacy of a degrader is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).

Table 1: Comparison of Degradation Performance for ABL1 Kinase
DegraderWarhead (ABL1 Ligand)E3 Ligase RecruiterDC50 (nM)Dmax (%)Cell LineReference
SIAIS178 DasatinibVHL8.5Not ReportedK562[3]
DAS-6-2-2-6-CRBN DasatinibCRBNNot Reported (>60% degradation at 1µM)>60K562[2]
GMB-475 GNF-5 (Allosteric)VHL~500Not ReportedK562[3]
Arg-PEG1-Dasa DasatinibUBR E3 Ligases0.8598.8K562[5]

Note: Data for this compound's degradation of ABL1 is not publicly available.

Table 2: Comparison of Degradation Performance for CDK4/6 Kinases
DegraderWarhead (CDK4/6 Ligand)E3 Ligase RecruiterTargetDC50 (nM)Dmax (%)Cell LineReference
Pal-pom PalbociclibCRBNCDK4~15Not ReportedMDA-MB-231[6]
CDK6Not ReportedNot ReportedMDA-MB-231[6]
Rib-pom RibociclibCRBNCDK4~100Not ReportedMDA-MB-231[6]
BSJ-03-123 PalbociclibCRBNCDK4/6<10Not ReportedNot Reported[7]

Note: Data for this compound's degradation of CDK4/6 is not publicly available.

From the available data, it is evident that targeted PROTACs can achieve potent, nanomolar-range degradation of their respective kinases. The choice of the warhead, linker, and E3 ligase ligand all significantly impact the degradation efficiency.

The key conceptual difference remains that while these targeted PROTACs are optimized for a single target, This compound is designed to degrade a multitude of kinases. A study on a similar multi-kinase degrader, TL12-186, which also utilizes a promiscuous kinase inhibitor conjugated to a CRBN ligand, revealed that despite binding to over 100 kinases, it selectively degraded only a subset of 28.[8] This suggests that even with a broad-spectrum approach, inherent cellular factors and the intricacies of ternary complex formation introduce a layer of selectivity.

Experimental Protocols for Assessing Kinase Degradation

To evaluate and compare the performance of kinase degraders like this compound and targeted PROTACs, standardized experimental protocols are essential.

Western Blotting for DC50 and Dmax Determination

Western blotting is a fundamental technique to quantify the reduction in target protein levels upon treatment with a degrader.

Experimental Workflow for Western Blot Analysis

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection & Image Analysis E->F G 7. Data Analysis (DC50 & Dmax Calculation) F->G

Caption: A typical experimental workflow for Western Blotting to determine degrader efficacy.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the degrader (e.g., this compound or a specific PROTAC) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target kinase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Image Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target kinase and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of degradation. Plot the percentage of degradation against the log of the degrader concentration to calculate the DC50 and Dmax values.[6]

Ubiquitination Assay

This assay confirms that the degrader-induced protein loss is due to ubiquitination.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cells with the degrader, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control. Lyse the cells under denaturing conditions to inhibit deubiquitinating enzymes.

  • Immunoprecipitation: Immunoprecipitate the target kinase from the cell lysates using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains attached to the target kinase.

Conclusion

The comparison between the multi-kinase degrader this compound and targeted PROTACs highlights two distinct strategies in the field of targeted protein degradation.

  • This compound offers a broad-spectrum approach that could be advantageous in diseases driven by the dysregulation of multiple kinases or as a tool to identify novel degradable kinases.[8] However, the lack of specific quantitative data and the potential for off-target effects are significant considerations.

  • Targeted PROTACs , on the other hand, are designed for high potency and selectivity against a single kinase. This precision is crucial for therapeutic applications where minimizing off-target activity is paramount. The available data demonstrates that these molecules can achieve highly efficient degradation at nanomolar concentrations.

The choice between a multi-kinase degrader and a targeted PROTAC will ultimately depend on the specific research question or therapeutic goal. For dissecting the roles of individual kinases, selective PROTACs are invaluable. For exploring broader kinase dependencies or potential polypharmacological approaches, multi-kinase degraders like this compound may offer unique opportunities. Further quantitative and comparative studies are needed to fully elucidate the therapeutic potential of both approaches.

References

An Exemplary Guide to Cross-Reactivity Profiling: A Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "DB1113" did not yield any specific information regarding its cross-reactivity profile or mechanism of action. To fulfill the request for a comprehensive comparison guide, this document provides an exemplary analysis using the well-characterized Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , and its second-generation alternatives, Acalabrutinib (B560132) and Zanubrutinib . This guide is intended to serve as a template, demonstrating the requested data presentation, experimental protocols, and visualizations for researchers, scientists, and drug development professionals.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies.[1][2] Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical efficacy.[3][4] However, its off-target activities against other kinases can lead to adverse effects.[3][5] This has spurred the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which are designed to have improved selectivity and, consequently, a better safety profile.[6][7][8][9][10]

This guide provides a comparative analysis of the cross-reactivity profiles of Ibrutinib, Acalabrutinib, and Zanubrutinib, supported by experimental data and detailed methodologies.

Comparative Kinase Selectivity

The following table summarizes the inhibitory activity of Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a selection of key off-target kinases. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity), with lower values indicating higher potency.

Kinase TargetIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)Reference
BTK 0.5 <10 <1 [4][11]
EGFR~5>1000~10[7][11]
ITK~10>1000~60[7][11]
TEC~7>1000~20[7]
JAK3~16--[4]
HER2 (ErbB2)~9--[4][7]
BLKPotent InhibitionLess PotentLess Potent[7][12]

Experimental Protocols

The determination of kinase selectivity and cross-reactivity is crucial in drug development. Below are detailed methodologies for key experiments cited in the comparison of BTK inhibitors.

Kinome-Wide Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of a compound by screening it against a large panel of kinases.

Methodology:

  • Compound Immobilization: A test compound is immobilized on a solid support.

  • Kinase Panel: A diverse panel of recombinant human kinases (e.g., over 450 kinases) is utilized.

  • Binding Competition: Each kinase is incubated with the immobilized compound and a proprietary ATP-competitive ligand that is tagged (e.g., with DNA).

  • Quantification: The amount of kinase bound to the immobilized compound is measured by quantifying the amount of the tagged ligand that remains in solution using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO), where a lower percentage indicates stronger binding of the compound to the kinase. Hits are often defined as kinases for which the compound inhibits binding of the tagged ligand by a certain threshold (e.g., >65% inhibition at a 1 µM compound concentration).[2][11]

In-Cell Target Engagement Assays (e.g., NanoBRET™)

Objective: To measure the engagement of a compound with its target kinase within a cellular environment.

Methodology:

  • Cell Line Preparation: A human cell line (e.g., HEK293) is engineered to express the target kinase fused to a NanoLuc® luciferase.

  • Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.

  • BRET Signal: In the absence of a competing compound, the binding of the fluorescent tracer to the NanoLuc®-fused kinase brings the two into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET) to occur when the substrate for NanoLuc® is added.

  • Compound Competition: The test compound is added to the cells. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value is determined by measuring the concentration-dependent decrease in the BRET signal. This provides a quantitative measure of target engagement in living cells.[5]

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Binding & Detection cluster_3 Data Analysis a Test Compound (e.g., Ibrutinib) d Competitive Binding Assay a->d b Kinase Panel (e.g., 468 kinases) b->d c ATP-competitive Ligand c->d e Quantification (e.g., qPCR) d->e f Calculate % Inhibition e->f g Identify Off-Target Hits f->g

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Simplified BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug development. As demonstrated with the BTK inhibitors, a thorough understanding of a compound's selectivity can provide critical insights into its potential efficacy and safety. While Ibrutinib is a highly effective therapeutic, its off-target effects have paved the way for the development of more selective inhibitors like Acalabrutinib and Zanubrutinib.[3][10][13] The use of comprehensive profiling assays, such as kinome-wide scanning and cellular target engagement studies, is indispensable for characterizing and comparing these next-generation targeted therapies.

References

Structural Analysis of Multi-Kinase Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide uses the multi-kinase degrader TL12-186 as a representative example to illustrate the principles of structural and binding analysis for this class of compounds. This is due to the current lack of publicly available, detailed structural and binding data for the specific compound DB1113. The methodologies and comparative data presented herein are intended to provide a framework for evaluating similar molecules.

Introduction

Proteolysis-targeting chimeras (PROTACs) that induce the degradation of multiple kinases are an emerging class of therapeutics with the potential to overcome resistance mechanisms associated with traditional kinase inhibitors. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a kinase of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Understanding the structural basis of their interaction with target kinases is crucial for optimizing their potency, selectivity, and overall efficacy. This guide provides a comparative overview of the structural and binding characteristics of the multi-kinase degrader TL12-186, which is derived from the promiscuous kinase inhibitor TAE684.

Structural Insights into Target Recognition: The TAE684-ALK Complex

While a crystal structure of the full TL12-186 PROTAC in a ternary complex is not publicly available, the crystal structure of its parent kinase inhibitor, TAE684, in complex with Anaplastic Lymphoma Kinase (ALK) (PDB ID: 2XB7) offers critical insights into the molecular recognition of the kinase by the degrader's warhead.[1]

The structure reveals that TAE684 binds to the ATP-binding pocket of the ALK kinase domain. Key interactions include hydrogen bonds between the pyrimidine (B1678525) core of TAE684 and the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The isopropylsulfonyl phenyl group of TAE684 occupies a hydrophobic pocket, contributing to the binding affinity and selectivity profile of the inhibitor.[1] This structural information is invaluable for the rational design of PROTACs, as it identifies solvent-exposed sites on the inhibitor that can be modified with a linker to attach an E3 ligase-recruiting moiety without disrupting the key interactions required for kinase binding.

Comparative Binding Affinity and Degradation Profile

The efficacy of a multi-kinase degrader is determined by its ability to bind to and induce the degradation of a range of target kinases. The following tables summarize the available binding and degradation data for TL12-186 and its parent inhibitor, TAE684, against a panel of kinases. For comparison, we have included data for another multi-kinase inhibitor, dasatinib, which has also been developed into PROTACs.

Table 1: Comparative Binding Affinities of Multi-Kinase Inhibitors and a PROTAC

CompoundTarget KinaseAssay TypeAffinity (IC50/Kd)Reference
TAE684 ALKCell Proliferation2-10 nM[2]
InsREnzyme Assay>100-fold selective for ALK[3]
TL12-186 CRBNAlphaScreen12 nM (IC50)[4]
CDK2/cyclin AEnzyme Assay73 nM (IC50)[5]
CDK9/cyclin T1Enzyme Assay55 nM (IC50)[5]
Dasatinib ABL1Kinase Assay<1 nM (IC50)[6]
SRCKinase Assay<1 nM (IC50)[7]
LYNKinase Assay1.1 nM (IC50)[8]

Table 2: Degradation Profile of the Multi-Kinase PROTAC TL12-186

Cell LineConcentrationTreatment TimeDegraded Kinases (≥50% degradation)Reference
MOLM-14100 nM4 hoursBTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, 9 CDK family members[4]
MOLT-4100 nM4 hoursBTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, 9 CDK family members[4]

Note: The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the structural and functional characterization of PROTACs.

Protein Expression and Purification for Crystallography

High-purity, stable, and monodisperse protein is essential for successful crystallization.

Protocol:

  • Expression:

    • Clone the gene encoding the kinase domain of interest into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in a large-scale culture (e.g., 1 L) using an auto-induction medium to a high density.

    • Induce protein expression by shifting the temperature (e.g., to 18°C) and continue incubation for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Nickel-NTA affinity chromatography column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged protein using a high concentration of imidazole.

    • (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) if a cleavage site was included in the construct.

    • Perform a second affinity chromatography step (reverse IMAC) to remove the cleaved tag and any uncleaved protein.

    • Further purify the protein using size-exclusion chromatography to ensure monodispersity.

    • Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-10 mg/mL).

    • Assess the purity and homogeneity of the final protein sample by SDS-PAGE and dynamic light scattering (DLS).[9][10]

X-Ray Crystallography

This technique provides high-resolution structural information of the PROTAC-target complex.

Protocol:

  • Crystallization:

    • Set up crystallization trials using various methods such as sitting-drop or hanging-drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • To obtain the complex structure, incubate the purified protein with a molar excess of the PROTAC or inhibitor prior to setting up the crystallization trials.

    • Monitor the trials for crystal growth over several days to weeks.

    • Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement, using a known structure of a homologous kinase as a search model.

    • Build and refine the atomic model of the protein-ligand complex against the experimental data.

    • Validate the final structure for its geometric quality and fit to the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand (PROTAC or inhibitor) extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas the solutions before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • Perform control experiments (e.g., injecting ligand into buffer) to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.[11][12][13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data such as the association rate constant (kon) and the dissociation rate constant (koff).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the protein (ligand) onto the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow a series of concentrations of the analyte (PROTAC or inhibitor) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

    • Regenerate the chip surface to remove the bound analyte for subsequent experiments.

  • Data Analysis:

    • Fit the sensorgram data (association and dissociation curves) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff/kon).[14][15][16]

Visualizations

Experimental Workflow for Structural and Binding Analysis

experimental_workflow Experimental Workflow for PROTAC-Target Interaction Analysis cluster_protein Target Protein Production cluster_binding Binding Analysis cluster_structure Structural Analysis p1 Gene Cloning p2 Protein Expression p1->p2 p3 Protein Purification p2->p3 b1 Isothermal Titration Calorimetry (ITC) p3->b1 Purified Protein b2 Surface Plasmon Resonance (SPR) p3->b2 Purified Protein s1 Crystallization of PROTAC-Target Complex p3->s1 Purified Protein b3 Binding Affinity (Kd) Enthalpy (ΔH) Stoichiometry (n) b1->b3 b4 Association Rate (kon) Dissociation Rate (koff) b2->b4 s2 X-ray Diffraction s1->s2 s3 Structure Determination and Refinement s2->s3

Caption: Workflow for structural and binding analysis of PROTAC-target interactions.

Signaling Pathway of PROTAC-Mediated Kinase Degradation

PROTAC_pathway PROTAC-Mediated Kinase Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Kinase-PROTAC-E3 Ligase) PROTAC->TernaryComplex Kinase Target Kinase Kinase->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Kinase (Peptide Fragments) Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of PROTAC-induced degradation of a target kinase.

References

A Researcher's Guide to Target Deconvolution Studies of Multi-Kinase Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of target deconvolution studies for multi-kinase protein degraders. As specific quantitative performance data for the multi-kinase degrader DB1113 is not publicly available, this guide will use the well-characterized multi-kinase degrader TL12-186 as a primary example and draw comparisons with selective kinase degraders for which experimental data is available. This approach illustrates the methodologies and data required for a comprehensive evaluation of such compounds.

Unraveling the Targets of Multi-Kinase Degraders

Multi-kinase degraders, such as this compound and TL12-186, are powerful tools in chemical biology and drug discovery. These molecules, often designed as Proteolysis Targeting Chimeras (PROTACs), can induce the degradation of multiple kinases, offering the potential for broad therapeutic effects. However, their polypharmacology necessitates meticulous target deconvolution studies to understand their mechanism of action, identify on-target and off-target effects, and predict potential therapeutic applications and liabilities.

This compound is a bifunctional compound designed for the targeted degradation of a wide array of kinases. Its targets include, but are not limited to, ABL1, ABL2, BLK, CDK11B, CDK4, CSK, EPHA3, FER, GAK, LIMK1, various MAP kinases, and ULK1.

Comparative Performance of Kinase Degraders

A direct quantitative comparison of this compound with other degraders is challenging due to the absence of publicly available data on its degradation potency (DC50) and efficacy (Dmax). However, by examining data from other multi-kinase and selective kinase degraders, we can establish a framework for such a comparison.

Compound ClassCompound NameTarget Kinase(s)Cell LineDC50 (nM)Dmax (%)
Multi-Kinase TL12-18628+ kinasesMOLM-14, MOLT-4Not specified>50% for 28 kinases at 100 nM
(including BTK, FLT3, CDKs)
Selective BTK HZ-Q1060BTKMino< 0.5Not specified
Selective FLT3 LWY-713FLT3MV4-110.61494.8
PROTAC FLT-3 degrader 4FLT3MV4-117.4Not specified
MOLM-1320.1Not specified

Table 1: Comparative degradation performance of various kinase degraders. The data for TL12-186 indicates broad activity but lacks specific DC50 and Dmax values for individual targets in a publicly accessible format. The selective degraders provide examples of high-potency degradation for their respective targets.

Experimental Protocols for Target Deconvolution

The identification and validation of the targets of a multi-kinase degrader like this compound involve a multi-pronged approach, typically centered around quantitative proteomics.

Global Proteomics for Unbiased Target Identification

This method provides a comprehensive and unbiased view of the proteins degraded upon treatment with the compound.

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the multi-kinase degrader (e.g., this compound) at various concentrations and time points. A vehicle-treated control (e.g., DMSO) is essential.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags. This allows for multiplexing and accurate relative quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the control are considered potential targets.

Western Blotting for Target Validation

Western blotting is a targeted approach to validate the degradation of specific proteins identified from the proteomics screen.

  • Cell Treatment and Lysis: Treat cells as described for the proteomics experiment.

  • Protein Quantification and Electrophoresis: Quantify protein concentration and separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies specific to the potential target kinases. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of degradation.

Proteasome and E3 Ligase Dependency Assays

These experiments confirm that the observed protein degradation is mediated by the proteasome and the intended E3 ligase.

  • Proteasome Inhibition: Co-treat cells with the multi-kinase degrader and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the presence of the inhibitor should rescue the degradation of the target protein.

  • E3 Ligase Ligand Competition: Co-treat cells with the multi-kinase degrader and an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN-based degraders). Competition for binding to the E3 ligase should prevent the degradation of the target protein.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological and experimental processes involved in target deconvolution studies.

cluster_workflow Target Deconvolution Workflow for this compound start Cell Treatment with this compound proteomics Quantitative Proteomics (LC-MS/MS) start->proteomics Sample Prep data_analysis Data Analysis proteomics->data_analysis candidate_list List of Potential Targets data_analysis->candidate_list Identify Downregulated Proteins validation Target Validation (Western Blot) candidate_list->validation mechanism Mechanism of Action Studies validation->mechanism Confirm Degradation final_targets Confirmed Degradable Kinases mechanism->final_targets Proteasome/E3 Ligase Dependency

Caption: A generalized workflow for the target deconvolution of a multi-kinase degrader like this compound.

cluster_pathway PROTAC-Mediated Kinase Degradation Pathway This compound This compound (PROTAC) Ternary_Complex Ternary Complex (Kinase-DB1113-E3 Ligase) This compound->Ternary_Complex Kinase Target Kinase Kinase->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Kinase Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC like this compound, leading to targeted kinase degradation.

Conclusion

The comprehensive characterization of multi-kinase degraders is paramount for their development as research tools and therapeutic agents. While a direct comparison involving this compound is currently limited by the lack of public data, the established methodologies and the data available for other degraders provide a clear roadmap for such investigations. Future studies providing quantitative degradation data for this compound will be crucial for positioning it within the landscape of targeted protein degradation and for unlocking its full scientific and therapeutic potential.

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "DB1113" does not correspond to a recognized chemical substance in standard databases. The information provided below outlines a general, safe procedure for the handling and disposal of laboratory chemical waste. It is imperative to correctly identify any unknown substance and consult its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal.

Immediate Safety and Logistical Information

Proper chemical waste management is a critical component of laboratory safety. The disposal of any chemical substance must be approached with a thorough understanding of its properties and associated hazards. The following procedures provide a systematic approach to ensure safety and regulatory compliance.

1. Chemical Identification and Hazard Assessment: The first and most crucial step is to positively identify the chemical. If "this compound" is an internal designation, locate the corresponding chemical name and CAS number. Once identified, obtain the Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's properties, hazards, and handling instructions.

Key Sections in the SDS for Disposal:

  • Section 2: Hazards Identification: Understand the primary hazards (e.g., flammable, corrosive, toxic).

  • Section 7: Handling and Storage: Provides guidance on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: Details necessary Personal Protective Equipment (PPE).

  • Section 13: Disposal Considerations: Outlines appropriate disposal methods.

2. Personal Protective Equipment (PPE): Based on the hazard assessment from the SDS, always wear appropriate PPE. This typically includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (type specified in the SDS)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

In cases of volatile or highly toxic substances, a fume hood and respiratory protection may be necessary.

3. Segregation of Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by established protocols. Improper mixing can lead to dangerous chemical reactions. Waste should be segregated based on its chemical compatibility and hazard class. Common categories include:

  • Halogenated Solvents

  • Non-Halogenated Solvents

  • Corrosive Waste (Acids and Bases, segregated)

  • Heavy Metal Waste

  • Solid Chemical Waste

Step-by-Step Disposal Plan

  • Identification: Positively identify the chemical and locate its Safety Data Sheet (SDS).

  • Hazard Evaluation: Review the SDS to understand the physical, chemical, and toxicological properties of the substance.

  • PPE Selection: Don the appropriate Personal Protective Equipment as specified in the SDS.

  • Waste Collection:

    • Use a designated and properly labeled waste container. The label should clearly state the chemical name(s) and associated hazards.

    • Ensure the waste container is made of a material compatible with the chemical.

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area.

    • Keep incompatible waste streams physically separated.

  • Institutional Procedures:

    • Follow your institution's specific procedures for chemical waste pickup and disposal. This may involve completing a waste manifest or contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.

Data Presentation

Once the chemical "this compound" is identified, summarize its key quantitative data from the SDS in a table similar to the one below for quick reference.

PropertyValueSource (SDS Section)
Physical Properties
Molecular WeightSection 9
Boiling PointSection 9
Melting PointSection 9
Flash PointSection 9
pHSection 9
Toxicological Data
LD50 (Oral, Rat)Section 11
LC50 (Inhalation, Rat)Section 11
Exposure Limits
OSHA PELSection 8
ACGIH TLVSection 8

Experimental Protocols

Detailed experimental protocols involving the use of any chemical should be designed with waste minimization and disposal in mind.

Example Protocol for Neutralization of a Corrosive Waste Stream:

This is a generalized example. The specific neutralizing agent and procedure will depend on the chemical being neutralized.

  • Preparation: Work in a fume hood and wear appropriate PPE (goggles, gloves, lab coat). Have an appropriate spill kit ready.

  • Containment: Place the container with the corrosive waste in a larger, secondary container made of a compatible material (e.g., a plastic tub for acids).

  • Dilution: Slowly add the corrosive waste to a large volume of cold water to dissipate heat. Never add water to acid.

  • Neutralization: While stirring gently, slowly add the neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) to the diluted waste.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as determined by your institution's EHS office (typically between 6.0 and 8.0).

  • Final Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, only if permitted by your local regulations and institutional policies. Otherwise, containerize and label it for pickup by EHS.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Disposal & Documentation Phase A Identify Chemical & Obtain SDS B Assess Hazards (SDS Section 2) A->B C Select Appropriate PPE (SDS Section 8) B->C D Use Designated, Labeled Waste Container C->D E Segregate Incompatible Wastes D->E F Fill Container to <80% Capacity E->F G Store Waste in Secure Secondary Containment F->G H Follow Institutional EHS Procedures G->H I Complete Waste Manifest/Pickup Request H->I J Maintain Disposal Records I->J

Caption: Workflow for Safe Laboratory Chemical Disposal.

Essential Safety and Logistical Guidance for Handling DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, logistical information, and operational and disposal plans for the handling of DB1113, a bifunctional compound utilized in targeted protein degradation research. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety Information

This compound is a potent research compound with a complex molecular structure. While a comprehensive hazard profile is not fully established, its mechanism of action as a protein degrader warrants a high degree of caution. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Given the potent nature of this compound and its likely formulation as a powder, stringent PPE protocols are required to prevent inhalation, ingestion, and skin contact.

Activity Required Personal Protective Equipment
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.
Solution Preparation and Handling - Chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.
General Laboratory Operations - Standard lab coat.- Safety glasses.- Nitrile gloves.
Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Logistical Information: Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions
Form Storage Temperature Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

It is recommended to prepare and use solutions on the same day. If storage of a stock solution is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Step-by-Step Handling Procedures

2.2.1. Weighing a Solid Sample of this compound

  • Preparation: Don the appropriate PPE for handling potent powders. Ensure the analytical balance is in a certified chemical fume hood or a containment glove box.

  • Taring: Place a clean, appropriately sized weighing vessel on the balance and tare the weight.

  • Dispensing: Carefully dispense the desired amount of this compound powder into the weighing vessel. Use a spatula and handle the compound gently to avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

  • Transport: Securely cap the weighing vessel before removing it from the containment area.

2.2.2. Preparing a Stock Solution in DMSO

  • Preparation: Perform this procedure in a certified chemical fume hood. Don the appropriate PPE for handling solutions.

  • Dissolving: Add the desired volume of dimethyl sulfoxide (B87167) (DMSO) to the vial containing the pre-weighed this compound.

  • Solubilization: Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid in dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at the recommended temperature.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, vials, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect DMSO solutions of this compound and any other liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor. Do not pour this compound waste down the drain.

Experimental Protocols

This compound is a PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of specific kinases. The following are detailed methodologies for key experiments to characterize its activity.

Western Blotting to Confirm Protein Degradation

This protocol is designed to quantify the reduction in the level of a target kinase (e.g., ABL1, CDK4) in cells treated with this compound.

Materials:

  • Cell line expressing the target kinase (e.g., K562 for ABL1, MCF7 for CDK4)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control.

Cell Viability Assay

This assay determines the effect of this compound-mediated protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Allow the plate and the viability reagent to equilibrate to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound, an experimental workflow for its characterization, and the logical relationship of its mechanism of action.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound (PROTAC) Target Target Kinase (e.g., ABL1, CDK4) This compound->Target Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Target->Ub Polyubiquitination E3_Ligase->Ub Ub->Proteasome Recognition

Mechanism of action for this compound as a PROTAC.

Experimental_Workflow start Start cell_culture Cell Culture (Target kinase expressing cell line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment western_blot Western Blot Analysis (Quantify target protein degradation) treatment->western_blot viability_assay Cell Viability Assay (Determine IC50) treatment->viability_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression This compound This compound Degrades MAPK Pathway Kinases This compound->ERK CDK4_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Induces CDK4 CDK4 Cyclin_D->CDK4 Binds and Activates Rb Rb CDK4->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry (Cell Cycle Progression) E2F->S_Phase_Entry Promotes This compound This compound Degrades CDK4 This compound->CDK4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.